N-(1-phenylethyl)propan-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396683 | |
| Record name | N-(1-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87861-38-9, 19302-16-0 | |
| Record name | N-(1-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylethyl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N-(1-phenylethyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-phenylethyl)propan-2-amine is a secondary amine belonging to the phenethylamine class of compounds. Its structure, featuring a chiral center, makes it a molecule of interest in medicinal chemistry and pharmacological research. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of this compound. Furthermore, it explores the potential pharmacological and toxicological profile of this compound by drawing comparisons with structurally related phenethylamine and amphetamine analogs. Detailed experimental protocols for its synthesis and characterization are provided, along with a structured presentation of its known properties.
Introduction
This compound, with the chemical formula C₁₁H₁₇N, is a substituted phenethylamine. The presence of a chiral carbon at the benzylic position results in the existence of (R)- and (S)-enantiomers, which can exhibit distinct biological activities.[1] As a secondary amine, it serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its structural similarity to amphetamine and other psychoactive phenethylamines suggests potential interactions with monoamine neurotransmitter systems.[2] This guide aims to consolidate the available scientific information on this compound to serve as a valuable resource for researchers in organic synthesis, pharmacology, and drug development.
Synthesis
The primary and most efficient method for the synthesis of this compound is through reductive amination.[1] This two-step, one-pot reaction involves the formation of an imine intermediate from a primary amine and a ketone, followed by its reduction to the corresponding secondary amine.
Reductive Amination of 1-Phenylethylamine and Acetone
This is the most direct route to this compound. The reaction involves the condensation of 1-phenylethylamine with acetone to form an N-(1-phenylethyl)propan-2-imine intermediate, which is then reduced in situ.
Reaction Scheme:
Caption: A logical workflow for the synthesis and subsequent analysis of this compound.
Potential Metabolic Pathways
Caption: Postulated Phase I metabolic pathways for this compound.
Conclusion
This compound is a readily synthesizable secondary amine with potential applications in chemical and pharmaceutical research. This guide has provided a detailed overview of its synthesis via reductive amination, along with a compilation of its known physicochemical and spectroscopic properties. While direct biological data is sparse, the structural relationship to other phenethylamines suggests a potential for central nervous system activity and associated neurotoxic effects. Further research is warranted to fully elucidate the pharmacological and toxicological profile of its individual enantiomers. The experimental protocols and data presented herein provide a solid foundation for researchers interested in exploring the chemistry and biology of this compound.
References
N-(1-phenylethyl)propan-2-amine: A Technical Whitepaper on the Postulated Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: N-(1-phenylethyl)propan-2-amine is a compound with limited available research. The following technical guide is based on its structural similarity to other phenethylamine derivatives, such as amphetamine, and outlines a postulated mechanism of action. The experimental protocols and data presented are illustrative and would be required to empirically validate the proposed mechanisms.
Introduction
This compound is a substituted phenethylamine. Its chemical structure, characterized by a phenyl group attached to an ethylamine backbone with an additional propyl group on the amine, suggests a potential for psychoactive properties, likely interacting with monoaminergic systems in the central nervous system. This document provides a hypothetical, in-depth exploration of its core mechanism of action, drawing parallels with well-characterized stimulants. The proposed mechanisms center on its interaction with monoamine transporters and its potential role as a releasing agent of key neurotransmitters.
Core Postulated Mechanism of Action
The primary mechanism of action for this compound is hypothesized to be the modulation of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This is likely achieved through a multi-faceted interaction with their respective transporters and vesicular storage systems.
Interaction with Monoamine Transporters
It is postulated that this compound acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By binding to these transporters, it is likely to competitively inhibit the reuptake of their respective neurotransmitters from the synaptic cleft. More significantly, as a substrate, it is transported into the presynaptic neuron, leading to transporter-mediated reverse transport (efflux) of the neurotransmitters.
Disruption of Vesicular Storage
Once inside the presynaptic terminal, this compound is likely to interact with the vesicular monoamine transporter 2 (VMAT2). By disrupting the proton gradient necessary for vesicular packaging of monoamines, it would inhibit the sequestration of DA, NE, and 5-HT into synaptic vesicles. This leads to an increase in the cytosolic concentration of these neurotransmitters, further driving their reverse transport into the synapse.
Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Another plausible, synergistic mechanism is the activation of the intracellularly located Trace Amine-Associated Receptor 1 (TAAR1). Agonism at TAAR1 can initiate a signaling cascade that modulates the activity of DAT, NET, and SERT, often promoting their non-transport-mediated efflux function, further enhancing the release of monoamines into the synapse.
Visualization of Postulated Mechanisms
The following diagrams illustrate the proposed signaling pathways and an example of an experimental workflow.
Caption: Postulated signaling pathway of this compound in a monoaminergic neuron.
Caption: Experimental workflow for an in vitro monoamine release assay.
Proposed Experimental Protocols
To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
-
Methodology:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Following incubation, membranes are harvested by rapid filtration and washed.
-
Radioactivity is quantified using liquid scintillation counting.
-
IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Synaptosomal Monoamine Uptake Assays
-
Objective: To measure the potency of this compound to inhibit the uptake of monoamines.
-
Methodology:
-
Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Synaptosomes are incubated with varying concentrations of this compound.
-
A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Uptake is terminated by rapid filtration and washing.
-
The amount of radiolabeled monoamine taken up by the synaptosomes is quantified by liquid scintillation counting.
-
IC50 values for uptake inhibition are calculated.
-
In Vitro Monoamine Release Assays
-
Objective: To determine if this compound acts as a monoamine releasing agent.
-
Methodology:
-
Synaptosomes or cultured monoaminergic neurons are pre-loaded with a radiolabeled monoamine.
-
After washing to remove excess extracellular radiolabel, the preparations are incubated with varying concentrations of this compound.
-
The supernatant is collected at specified time points.
-
The amount of radioactivity in the supernatant, representing the released monoamine, is quantified.
-
EC50 values for monoamine release are determined.
-
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the proposed experiments.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Monoamine Transporters.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| This compound | 85 | 45 | 1200 |
| d-Amphetamine (Reference) | 30 | 10 | 2000 |
Table 2: Hypothetical Potency (IC50, nM) for Inhibition of Monoamine Uptake.
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |
| This compound | 150 | 80 | 2500 |
| d-Amphetamine (Reference) | 50 | 25 | 4000 |
Table 3: Hypothetical Efficacy (EC50, nM) for Monoamine Release.
| Compound | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Serotonin Release (EC50, nM) |
| This compound | 250 | 120 | >10,000 |
| d-Amphetamine (Reference) | 100 | 50 | >10,000 |
Conclusion
Based on its structural similarity to amphetamine and other phenethylamines, this compound is postulated to act as a monoamine releasing agent.[1][2][3] The primary mechanism is likely mediated by its interaction with DAT, NET, and to a lesser extent, SERT, leading to both the inhibition of neurotransmitter reuptake and the promotion of their efflux.[1][4] Concurrently, it may disrupt the vesicular storage of monoamines via VMAT2 and potentially modulate transporter function through agonism at TAAR1.[2][5] The hypothetical data suggests a preferential activity for the norepinephrine and dopamine systems over the serotonin system. It is critical to emphasize that these proposed mechanisms and the presented data are speculative. Rigorous experimental validation as outlined in this document is essential to elucidate the true pharmacological profile of this compound.
References
An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(1-phenylethyl)propan-2-amine, its derivatives, and analogs. This class of compounds, belonging to the broader phenethylamine family, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document details their synthesis, structure-activity relationships (SAR), and primary mechanism of action, focusing on their interactions with monoamine transporters. Quantitative pharmacological data are presented in tabular format for comparative analysis. Detailed experimental protocols for the synthesis and analysis of these compounds are provided, along with visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of their scientific context.
Introduction
This compound and its analogs are a significant class of psychoactive compounds that modulate monoaminergic neurotransmission. Structurally, they are derivatives of phenethylamine, a core scaffold found in many endogenous neurotransmitters and synthetic drugs. The parent compound, also known as N-isopropylamphetamine, features a phenyl ring attached to an ethylamine backbone, with a methyl group at the alpha position and an isopropyl group on the amine.
These compounds are primarily recognized for their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake or promoting the efflux of these key neurotransmitters, this compound derivatives can elicit a range of central nervous system effects, from stimulant to entactogenic and hallucinogenic properties. The specific pharmacological profile of each derivative is highly dependent on the nature and position of substituents on the phenyl ring, the ethyl sidechain, and the amino group. This guide will explore these structure-activity relationships in detail, providing a foundation for the rational design of novel compounds with specific pharmacological profiles.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the phenyl ring, the ethyl sidechain, or the N-alkyl substituent can profoundly alter their potency and selectivity for monoamine transporters.
Phenyl Ring Substitution
Substitution on the phenyl ring has a significant impact on the activity of these compounds. For instance, in a series of 2,4,5-ring substituted phenylisopropylamines, the position of the substituent was found to be a critical determinant of potency. Generally, 4-substituted derivatives are more potent than their 2- or 5-substituted counterparts. The electronic properties of the substituent also play a role, with electron-donating or withdrawing groups influencing the interaction with the transporter binding sites.
N-Alkylation
The nature of the N-alkyl group is a key factor in determining the pharmacological profile. Increasing the length of the N-alkyl chain generally leads to a decrease in stimulant activity. For example, the isopropyl moiety in N-isopropylamphetamine reduces its stimulant effects compared to methamphetamine but increases its duration of action. Further elongation of the N-alkyl chain can shift the activity from a transporter substrate (releaser) to a transporter inhibitor (blocker).
Alpha-Alkylation
The presence of a methyl group at the alpha position of the ethyl sidechain, as is the case in amphetamine and its derivatives, is crucial for their characteristic stimulant properties. This substitution provides resistance to metabolism by monoamine oxidase (MAO), thereby prolonging their duration of action.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for a selection of this compound derivatives and related phenethylamines at the dopamine, norepinephrine, and serotonin transporters.
Table 1: Monoamine Transporter Inhibition (IC50 nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| N-isopropylamphetamine | - | - | - | Data not available |
| 4-Fluoroamphetamine | 1,600 | 80 | 500 | |
| 4-Chloroamphetamine | 6,600 | 430 | 5,000 | |
| 4-Methylamphetamine | - | - | - | Data not available |
| 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP) | - | - | - | Data not available |
Note: A lower IC50 value indicates greater potency.
Table 2: Monoamine Release (EC50 nM)
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| N-isopropylamphetamine | - | - | - | Data not available |
| 4-Fluoroamphetamine | - | - | - | Data not available |
| 4-Chloroamphetamine | - | - | - | Data not available |
| 4-Methylamphetamine | - | - | - | Data not available |
| 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP) | - | - | - | Data not available |
Note: A lower EC50 value indicates greater potency in inducing neurotransmitter release.
Mechanism of Action
The primary mechanism of action for this compound derivatives is the modulation of monoamine transporter function. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating their signal.
These compounds can act as either competitive inhibitors of reuptake or as substrates for the transporters, leading to reverse transport (efflux) of the neurotransmitters from the presynaptic terminal into the synapse. The net effect is an increase in the synaptic concentration of these monoamines, leading to enhanced neurotransmission.
Some phenethylamine derivatives have also been shown to interact with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can modulate the activity of monoamine transporters. Activation of TAAR1 can lead to a reduction in transporter reuptake capacity and an increase in non-vesicular release of monoamines.
Caption: Signaling pathway of this compound derivatives.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of this compound from phenylacetone and isopropylamine.
Materials:
-
Phenylacetone
-
Isopropylamine
-
Methanol (or another suitable solvent like ethanol or isopropanol)
-
Reducing agent (e.g., Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation with H2/Pd-C)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation, optional)
-
Diethyl ether (for salt precipitation, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve phenylacetone (1 equivalent) in methanol.
-
Add isopropylamine (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd-C). Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously until hydrogen uptake ceases.
-
-
Work-up:
-
Quench the reaction by slowly adding water or dilute hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate
-
literature review of N-(1-phenylethyl)propan-2-amine
An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine
Abstract
This compound is a secondary amine featuring a phenylethyl group attached to an isopropylamine moiety. Its chemical structure, possessing a chiral center, makes it a molecule of significant interest in the fields of organic synthesis and pharmacology. As a derivative of phenethylamine, it is structurally related to a class of compounds known for their interactions with various neuroreceptors. This document provides a comprehensive , summarizing its chemical properties, established synthetic routes, and predicted pharmacological interactions. Detailed experimental protocols, data tables, and pathway visualizations are included to serve as a technical guide for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, with the molecular formula C₁₁H₁₇N, is a valuable building block for more complex organic molecules.[1] Its key properties are summarized in the table below. The presence of a chiral center results in (R)- and (S)-enantiomers, which can exhibit different pharmacological and toxicological profiles due to the stereoselective nature of biological receptors.[1] The hydrochloride salt form is also used in research to enhance water solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1][2][3] |
| Molecular Weight | 163.26 g/mol | [1][3][4] |
| CAS Number | 87861-38-9 (racemate) | [1][3] |
| 19302-16-0 ((R)-enantiomer) | [2][3] | |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Isopropyl-1-phenylethylamine; alpha-(Isopropylamino)ethylbenzene | [2] |
| pKa (Predicted) | 9.77 ± 0.29 | [2] |
| XLogP3-AA | 2.5 | [3][4] |
| Solubility | Soluble in organic solvents (ethanol, ether); insoluble in water. |
Synthesis and Characterization
The primary method for synthesizing this compound is through reductive amination.[1] This well-established pathway involves the reaction of a ketone with an amine to form a transient imine intermediate, which is then reduced to the target secondary amine.[1] While traditional methods like high-pressure hydrogenation over a Raney nickel catalyst can be used, modern approaches offer more selectivity and avoid issues like overalkylation that can occur with methods like the N-monoalkylation of primary amines.[1]
Experimental Protocol: Reductive Amination
This protocol is a representative method for the synthesis of this compound.
Materials:
-
1-Phenylethan-1-one (Acetophenone)
-
Propan-2-amine (Isopropylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1-phenylethan-1-one (1.0 eq) in dichloromethane, add propan-2-amine (1.5-2.0 eq).
-
If needed, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture portion-wise to control gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product via column chromatography on silica gel to obtain pure this compound.
Characterization: The final product's identity and structural integrity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]
Visualization: Synthetic Workflow
Caption: Reductive amination workflow for synthesizing this compound.
Pharmacological Profile
The phenethylamine scaffold is a common feature in ligands for various neuroreceptors.[1] As an analogue of known psychoactive compounds, this compound is predicted to interact with several G protein-coupled receptors (GPCRs) central to neuropharmacology.[1] The stereochemistry of the compound is of high importance, as biological systems like enzymes and receptors are stereoselective.[1]
Predicted Receptor Interactions
-
Trace Amine-Associated Receptor 1 (TAAR1): This receptor is a key target for endogenous trace amines and amphetamine-like compounds.[1] Activation of TAAR1 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, typically through the stimulation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP).[1] Given its structure, this compound is highly likely to exhibit agonist activity at this receptor.[1]
-
Serotonin (5-HT) Receptors: The phenethylamine structure is present in many ligands for serotonin receptors, particularly the 5-HT₂ₐ subtype.[1] Depending on substitutions, these compounds can act as either agonists or antagonists.[1]
-
Adrenergic Receptors: Research on the (S)-enantiomer of structurally similar compounds suggests potential interactions with adrenergic receptors, which are involved in the sympathetic nervous system's response.[1]
Receptor Binding Affinities of Structurally Related Phenethylamines
| Compound Class / Example | Receptor Target | Activity | Affinity (IC₅₀/EC₅₀) |
| N-benzylphenethylamines (NBOMes) | 5-HT₂ₐ | Agonist | High Affinity |
| R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol | 5-HT₂ₐ | Antagonist | 0.37 nM (IC₅₀) |
| Amphetamine & Derivatives | TAAR1 | Agonist | Potent Activation |
| Cocaine-type ligands | Dopamine Transporter (DAT) | Inhibitor | Varies |
| Amphetamine-type ligands | Dopamine Transporter (DAT) | Substrate | Varies |
Table compiled from information on related compounds.[1][5]
Visualization: Predicted TAAR1 Signaling Pathway
Caption: Predicted signaling pathway upon activation of the TAAR1 receptor.
Metabolism and Toxicology
The metabolic fate of xenobiotics like this compound is critical for understanding their pharmacological activity and persistence in biological systems.[1] Modern metabolic profiling combines computational prediction with in vitro analysis.[1] For related N,N-dialkylated tryptamines, metabolic pathways include N-dealkylation, as well as alkyl and aryl hydroxylation, followed by conjugation (e.g., glucuronidation or sulfation).[6] In vivo studies in rats have shown that the parent compound may not be detectable in urine, making metabolites the primary targets for analytical detection.[6]
Currently, there is no specific toxicological or metabolic data available for this compound in the public domain. Hazard identification data is largely unavailable.[2]
Conclusion and Future Directions
This compound is a chiral secondary amine with a clear and established synthetic route via reductive amination. While its physicochemical properties are defined, its pharmacological profile remains largely uncharacterized. Based on its structural similarity to known neuroactive compounds, it is a promising candidate for investigation as a modulator of TAAR1, serotonergic, and adrenergic receptors. Future research should focus on isolating and testing the individual (R)- and (S)-enantiomers to elucidate their specific receptor binding affinities, functional activities, and downstream signaling effects. Furthermore, comprehensive in vitro and in vivo studies are required to determine its metabolic fate, pharmacokinetic profile, and toxicological properties, which are essential for evaluating its potential as a therapeutic agent or research tool.
References
- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety and Handling of N-(1-phenylethyl)propan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(1-phenylethyl)propan-2-amine, a secondary amine with the chemical formula C₁₁H₁₇N, is a chiral compound utilized as a building block in organic synthesis and for various research purposes.[1] This technical guide provides a comprehensive overview of the available safety and handling protocols for this compound, including its hydrochloride salt, which is often used due to its increased water solubility.[1] Given the limited availability of a specific, official Safety Data Sheet (SDS) for this compound, this guide also draws upon safety information for structurally related secondary amines and phenylethylamine derivatives to provide a thorough understanding of the potential hazards and necessary precautions.
Physicochemical and Toxicological Profile
Quantitative Data Summary
Due to the absence of specific studies on this compound, quantitative toxicological data such as LD50 and LC50 values are not available. Similarly, official Occupational Exposure Limits (OELs) have not been established. The following table summarizes the available physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| CAS Number | 87861-38-9 (racemic), 19302-16-0 ((R)-enantiomer) | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water at room temperature. The hydrochloride salt has increased water solubility. | [1][6] |
| pKa | 9.77 ± 0.29 (Predicted) | [4] |
Hazard Identification and General Safety Precautions
As with many amines, this compound should be considered a potential irritant to the skin, eyes, and respiratory tract.[7][8] General safety precautions for handling secondary amines should be strictly followed.
GHS Hazard Classification (Predicted based on similar compounds):
-
Skin Irritation
-
Eye Irritation
-
Respiratory Tract Irritation
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid inhalation of vapors or fumes.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9]
-
Containers should be tightly sealed and clearly labeled.[7]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure risk.
| PPE Type | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Experimental Protocols
Detailed, standardized experimental protocols for this compound are not widely published. However, general methodologies for its synthesis and analysis can be outlined based on common organic chemistry practices.
Synthesis via Reductive Amination
Reductive amination is a common method for the synthesis of secondary amines.[10][11] This process typically involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding secondary amine.
General Protocol:
-
Imine Formation: In a reaction vessel, dissolve 1-phenylpropan-2-one and an equimolar amount of isopropylamine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). The reaction may be stirred at room temperature or gently heated to facilitate the formation of the N-(1-phenylethyl)propan-2-imine intermediate.
-
Reduction: Once the imine formation is complete (as monitored by an appropriate analytical technique such as TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[11] The reaction is stirred until the reduction is complete.
-
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or distillation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons of the phenyl group, the methine proton, the isopropyl group protons, and the amine proton.[1]
-
¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the isopropyl group.[1]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile compounds.[1] It can be used to monitor the progress of the synthesis and to confirm the identity and purity of the final product. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the amine.[1]
Potential Signaling Pathways and Mechanism of Action
The specific signaling pathways and mechanism of action for this compound have not been extensively studied. However, based on its structural similarity to other phenylethylamines, it is plausible that it could interact with monoamine oxidase (MAO) enzymes or various neurotransmitter receptors.[1][12] Phenethylamines are known to act as stimulants by increasing the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.[2]
The diagram below illustrates a hypothetical signaling pathway for a phenylethylamine derivative, which may be relevant for this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on the limited data available. The absence of comprehensive safety and toxicological data for this compound necessitates that it be handled with the utmost care, assuming it may be hazardous. All laboratory work should be conducted in accordance with institutional safety policies and standard good laboratory practices.
References
- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. What are the adverse effects of Phenethylamine (PEA)? - Consensus [consensus.app]
- 4. Page loading... [wap.guidechem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to N-(1-phenylethyl)propan-2-amine: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-phenylethyl)propan-2-amine is a secondary amine belonging to the phenethylamine class of compounds. Its structure, featuring a chiral center, makes it a molecule of significant interest in medicinal chemistry and pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a core resource for professionals engaged in drug discovery and development, offering a foundation for further investigation into its potential biological activities.
Chemical Structure and Properties
This compound, with the chemical formula C₁₁H₁₇N, possesses a molecular weight of 163.26 g/mol .[1] The structure consists of a propane-2-amine (isopropylamine) moiety bonded to a 1-phenylethyl group. The presence of a stereocenter at the benzylic carbon results in the existence of two enantiomers: (R)-N-(1-phenylethyl)propan-2-amine and (S)-N-(1-phenylethyl)propan-2-amine. The specific stereochemistry can significantly influence its biological activity due to the stereoselective nature of drug-receptor interactions.[1]
A diagram of the chemical structure is presented below:
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. Data for the (R)-enantiomer is presented where available.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| CAS Number | 87861-38-9 (racemate), 19302-16-0 ((R)-enantiomer) | [2] |
| Boiling Point | 215 °C | [3] |
| Density | 0.898 g/cm³ | [3] |
| Flash Point | 77 °C | [3] |
| pKa (predicted) | 9.77 ± 0.29 | [2] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |
Experimental Protocols
This section outlines the methodologies for the synthesis and characterization of this compound.
Synthesis via Reductive Amination
Reductive amination is a widely employed method for the synthesis of secondary amines.[5][6] This process involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding secondary amine.
Materials:
-
Acetophenone
-
Propan-2-amine (Isopropylamine)
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid (to adjust pH)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask, dissolve acetophenone in methanol.
-
Add propan-2-amine to the solution. A slight excess of the amine is often used.
-
Adjust the pH of the reaction mixture to approximately 5 by the dropwise addition of glacial acetic acid. This catalyzes the formation of the imine.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (sodium borohydride or sodium cyanoborohydride) in small portions. The reaction is exothermic and may produce gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
Characterization Techniques
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H-NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Expected Chemical Shifts (δ):
-
Phenyl protons: Multiplet in the range of 7.20-7.40 ppm.
-
Benzylic proton (-CH-N): Quartet around 3.80 ppm.
-
Isopropyl methine proton (-CH-(CH₃)₂): Heptet around 2.54 ppm.
-
Benzylic methyl protons (-CH-CH₃): Doublet around 1.25 ppm.
-
Isopropyl methyl protons (-CH-(CH₃)₂): Doublet between 0.91 and 0.94 ppm.
-
Amine proton (-NH-): Broad singlet, variable chemical shift (e.g., 1.2-1.5 ppm). The signal will disappear upon D₂O exchange.[3]
-
¹³C-NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Expected Chemical Shifts (δ):
-
Aromatic carbons: 125-145 ppm.
-
Benzylic carbon (-CH-N): ~54.0 ppm.
-
Isopropyl methine carbon (-CH-(CH₃)₂): ~44.5 ppm.
-
Benzylic methyl carbon (-CH-CH₃): ~24.0 ppm.
-
Isopropyl methyl carbons (-CH-(CH₃)₂): ~22.0 ppm.
-
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
-
N-H Stretch: A single, weak to medium absorption band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine.[7]
-
C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Absorption in the 1250–1020 cm⁻¹ range for aliphatic amines.[8]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): An odd-numbered molecular weight is expected due to the presence of a single nitrogen atom (the Nitrogen Rule).[3]
-
Major Fragmentation Pathway: Alpha-cleavage is the dominant fragmentation for aliphatic amines.[9][10] This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to two primary fragmentation pathways.
Chiral Separation
Due to the presence of a chiral center, separation of the (R) and (S) enantiomers is crucial for pharmacological studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.[11][12]
General HPLC Protocol for Chiral Separation:
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Room temperature.
The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Potential Signaling Pathways and Biological Activity
This compound is a substituted phenethylamine. This class of compounds is known to interact with various targets in the central nervous system.[13][14] While specific data for this compound is limited, its structural similarity to other psychoactive phenethylamines suggests potential interactions with monoamine neurotransmitter systems.
A plausible mechanism of action involves the modulation of dopamine (DA) and norepinephrine (NE) signaling. This could occur through several mechanisms, including:
-
Inhibition of Monoamine Reuptake: The compound may bind to and inhibit the dopamine transporter (DAT) and/or the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of these neurotransmitters.
-
Induction of Neurotransmitter Release: It may act as a substrate for monoamine transporters, leading to reverse transport and non-vesicular release of dopamine and norepinephrine.
-
Inhibition of Monoamine Oxidase (MAO): The compound could potentially inhibit the activity of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.
The enantiomers of this compound may exhibit different potencies and selectivities for these targets, highlighting the importance of chiral separation in pharmacological evaluations.[1]
Conclusion
This compound is a chiral secondary amine with significant potential for further investigation in the field of drug development. This guide has provided a detailed overview of its chemical structure, properties, and established experimental protocols for its synthesis and characterization. The presented information serves as a foundational resource for researchers to build upon in exploring the pharmacological profile and potential therapeutic applications of this compound. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by each enantiomer of this compound.
References
- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 14. Phenethylamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(1-phenylethyl)propan-2-amine, a secondary amine with significant potential in chiral synthesis and pharmacology. Due to its structural similarity to phenethylamines, this compound is of interest for its potential biological activities. This document details its chemical identifiers, experimental protocols for its synthesis, and an exploration of its potential biological targets.
Core Identifiers and Chemical Properties
This compound, also known as N-isopropyl-1-phenylethylamine, is a chiral compound existing as (R)- and (S)-enantiomers. The racemic mixture and its individual stereoisomers are commercially available and used in various research applications.
| Identifier | Value | Citation(s) |
| CAS Number (Racemic) | 87861-38-9 | [1] |
| CAS Number ((R)-enantiomer) | 19302-16-0 | [2] |
| CAS Number ((S)-enantiomer) | 116297-12-2 (hydrochloride salt) | [3] |
| Chemical Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1][4] |
| IUPAC Name (Racemic) | This compound | |
| IUPAC Name ((R)-enantiomer) | N-[(1R)-1-phenylethyl]propan-2-amine | [2] |
| SMILES (Racemic) | CC(C)NC(C)C1=CC=CC=C1 | |
| SMILES ((R)-enantiomer) | C--INVALID-LINK--NC(C)C |
Experimental Protocols
The primary synthetic route to this compound is through the reductive amination of acetophenone with isopropylamine. This method involves the formation of an intermediate imine, which is subsequently reduced to the final amine product.
Synthesis via Reductive Amination
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Acetophenone
-
Isopropylamine
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM) as solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Hydrochloric acid (HCl) for salt formation (optional)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in a suitable solvent like methanol or DCM.
-
Add isopropylamine (1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.
Workflow for the Synthesis of this compound
Caption: Reductive amination synthesis workflow.
Biological Activity and Signaling Pathways
The structural resemblance of this compound to endogenous trace amines and amphetamine-like compounds suggests potential interactions with monoaminergic systems. The primary hypothesized mechanism of action is the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[5]
Potential Signaling Pathway Involvement
Inhibition of MAO, particularly MAO-B, would lead to an increase in the synaptic concentration of monoamine neurotransmitters. This, in turn, could modulate downstream signaling cascades, impacting mood, cognition, and motor control. The compound may also exhibit direct or indirect effects on monoamine transporters (DAT, NET, SERT), further influencing neurotransmitter levels.
Caption: Hypothesized mechanism of action.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method to assess the inhibitory potential of this compound against MAO-A and MAO-B.[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader (spectrofluorometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the appropriate buffer, enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or positive controls.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, kynuramine, to all wells to initiate the enzymatic reaction.
-
Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at appropriate excitation and emission wavelengths (e.g., Ex: 310 nm, Em: 400 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a readily synthesizable chiral amine with potential applications in medicinal chemistry. Its structural features suggest a likely interaction with the monoaminergic system, particularly as an inhibitor of monoamine oxidase. Further research is warranted to fully elucidate its pharmacological profile, including its enantiomer-specific activities and its precise mechanism of action on various neuronal targets. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of this intriguing compound.
References
- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | 116297-12-2 [smolecule.com]
- 4. Buy N-Isopropyl-1-phenylethylamine CAS 19302-16-0 at an Affordable Price [cntatech.com]
- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Biological Activity of N-(1-phenylethyl)propan-2-amine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the anticipated biological activities of the (R)- and (S)-enantiomers of N-(1-phenylethyl)propan-2-amine, a chiral phenethylamine derivative. While specific quantitative data for these enantiomers are not extensively available in public literature, this document extrapolates their likely pharmacological profiles based on the well-established structure-activity relationships of related phenethylamine compounds. The guide details the probable interactions with key biological targets, including monoamine oxidase B (MAO-B), Trace Amine-Associated Receptor 1 (TAAR1), and monoamine transporters. Furthermore, it provides comprehensive experimental protocols for the in vitro and in vivo characterization of these enantiomers and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams. This document serves as a valuable resource for researchers investigating the therapeutic potential and mechanism of action of this compound and its individual stereoisomers.
Introduction
This compound, also known as N-isopropyl-alpha-methylphenethylamine, is a chiral secondary amine belonging to the phenethylamine class of compounds. The presence of a stereocenter at the alpha-carbon of the ethylamine chain results in the existence of two enantiomers: (R)-N-(1-phenylethyl)propan-2-amine and (S)-N-(1-phenylethyl)propan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.
The phenethylamine scaffold is a common structural motif in a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine), stimulants (e.g., amphetamine), and psychedelic drugs. Consequently, the enantiomers of this compound are predicted to interact with various components of the monoaminergic systems in the central nervous system. This guide will delve into the probable biological targets and the experimental methodologies required for their comprehensive characterization.
Predicted Biological Activities and Key Targets
Based on the pharmacology of structurally related phenylethylamines, the enantiomers of this compound are likely to exhibit activity at the following key biological targets:
-
Monoamine Oxidase B (MAO-B): Phenethylamine and its derivatives are known substrates and inhibitors of MAO-B, an enzyme responsible for the degradation of dopamine and other monoamines. Inhibition of MAO-B leads to increased synaptic concentrations of these neurotransmitters, a mechanism exploited in the treatment of Parkinson's disease and depression. It is plausible that one or both enantiomers of this compound act as MAO-B inhibitors.
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, such as β-phenylethylamine, as well as by amphetamine and its analogs. TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a promising target for the treatment of various neuropsychiatric disorders, including schizophrenia and addiction. The structural similarity of this compound to known TAAR1 agonists suggests that its enantiomers are likely to activate this receptor.
-
Monoamine Transporters (DAT, NET, SERT): The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Many phenylethylamines interact with these transporters, either as substrates (releasers) or inhibitors. The enantiomers of this compound may exhibit stereoselective interactions with one or more of these transporters, thereby influencing monoaminergic tone.
Data Presentation: Comparative Activity of Related Phenylethylamine Enantiomers
Table 1: TAAR1 Agonist Activity of Amphetamine Enantiomers
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| (R)-Amphetamine | rat TAAR1 | cAMP Production | EC50 | 210[1] |
| (S)-Amphetamine | rat TAAR1 | cAMP Production | EC50 | 440[1] |
Table 2: Interaction of Phenylethylamine Derivatives with Monoamine Transporters
| Compound | Transporter | Species | Assay Type | Parameter | Value (nM) |
| (R)-Norepinephrine | NET | Human | Uptake | Km | 1,200 |
| (S)-Norepinephrine | NET | Human | Uptake | Km | 800 |
| (R)-Epinephrine | DAT | Human | Uptake | Km | 1,800 |
| (S)-Epinephrine | DAT | Human | Uptake | Km | 3,300 |
| (R)-Norepinephrine | SERT | Human | Uptake | Km | >10,000 |
| (S)-Norepinephrine | SERT | Human | Uptake | Km | >10,000 |
Data for closely related compounds are presented to illustrate potential stereoselectivity. Km values represent substrate affinity in uptake assays.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the biological activity of the (R)- and (S)-enantiomers of this compound.
In Vitro Assays
This assay determines the inhibitory potency of the enantiomers against human MAO-B.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Known MAO-B inhibitor (e.g., selegiline) as a positive control
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound and the positive control in assay buffer.
-
In a 96-well plate, add the diluted compounds, positive control, and vehicle control.
-
Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a detection mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the detection mixture to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Determine the IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This assay measures the ability of the enantiomers to activate TAAR1 by quantifying the downstream production of cyclic AMP (cAMP).
-
Materials:
-
HEK-293 cells stably expressing human TAAR1
-
Cell culture medium and supplements
-
cAMP assay kit (e.g., HTRF, BRET, or ELISA-based)
-
Known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the TAAR1-expressing HEK-293 cells into 96-well plates and culture until they reach the desired confluency.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound and the positive control in assay buffer.
-
Wash the cells with assay buffer and then add the diluted compounds, positive control, and vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the fitted curves.
-
This assay determines the binding affinity of the enantiomers for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Materials:
-
Cell membranes or synaptosomes prepared from cells or tissues expressing the transporter of interest (e.g., HEK-293 cells expressing human DAT, NET, or SERT).
-
Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for determining non-specific binding.
-
Binding buffer (specific for each transporter).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle (for total binding), or a high concentration of a known inhibitor (for non-specific binding).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki values by fitting the competition binding data to the Cheng-Prusoff equation.
-
In Vivo Assay
This technique measures the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals following administration of the test compounds.
-
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and liquid swivel.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
-
Anesthetics and surgical supplies.
-
(R)- and (S)-enantiomers of this compound.
-
-
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex) of the anesthetized animal.
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the (R)- or (S)-enantiomer of this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a logical workflow for the biological characterization of the this compound enantiomers.
Caption: TAAR1 Signaling Pathway.
Caption: Consequence of MAO-B Inhibition.
Caption: Experimental Workflow.
Conclusion
The (R)- and (S)-enantiomers of this compound represent intriguing targets for pharmacological investigation due to their structural relationship to a wide range of neuroactive compounds. Based on existing knowledge of phenethylamine pharmacology, it is highly probable that these enantiomers will exhibit stereoselective activity as MAO-B inhibitors, TAAR1 agonists, and/or modulators of monoamine transporters. The comprehensive experimental approach detailed in this guide provides a robust framework for elucidating the precise biological activities of each enantiomer, which is a critical step in assessing their potential therapeutic applications. Further research is warranted to generate the specific quantitative data needed to fully understand the pharmacological profile of these compounds.
References
An In-depth Technical Guide to the Solubility and Stability of N-(1-phenylethyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-(1-phenylethyl)propan-2-amine, a secondary amine also known as Isopropylbenzylamine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed data, experimental protocols, and visual workflows to support further research and application.
Physicochemical Properties
This compound is a secondary amine with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol . Its structure, featuring a phenylethyl group attached to a propan-2-amine moiety, includes a chiral center, leading to the existence of (R)- and (S)-enantiomers. This chirality is particularly significant in pharmacological and synthetic contexts[1].
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. The free base exhibits limited solubility in aqueous solutions but is readily soluble in various organic solvents. The hydrochloride salt form shows significantly enhanced aqueous solubility[1].
Qualitative Solubility
-
Aqueous Solubility: The free base is described as insoluble[2], having limited[3] or sparing[4] solubility in water at room temperature. As a basic compound, its solubility increases in acidic aqueous solutions due to the formation of the corresponding ammonium salt[2][5].
-
Organic Solvent Solubility: It is soluble in a range of organic solvents, including ethanol, ether[2], acetone, methanol[1][3], and dichloromethane[6].
Quantitative Solubility Data
Quantitative solubility data for the free base is not extensively reported in the literature. However, specific solubility values are available for the hydrochloride salt of N-isopropylbenzylamine, a closely related isomer.
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Dimethylformamide (DMF) | 15 | [7] |
| Dimethyl sulfoxide (DMSO) | 30 | [7] |
| Ethanol | 30 | [7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [7] |
Stability Profile
This compound is generally stable under standard laboratory conditions but can be susceptible to degradation under stress conditions such as strong acids, bases, and oxidizing agents[6].
-
General Stability: The compound is stable under normal temperatures and pressures[3]. The hydrochloride salt is reported to be stable for at least five years when stored at -20°C[7].
-
Chemical Reactivity: As a secondary amine, it can undergo oxidation to form imines or oximes and can be reduced to more saturated amines[6][8]. It is also capable of participating in substitution reactions at the amine group[8].
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analytical technique such as HPLC.
Protocol for Shake-Flask Solubility Measurement:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is suitable for organic solvents.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Analyze the diluted sample using a validated HPLC-UV method.
-
Determine the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of the analyte.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined in the saturated solution and the dilution factor.
Logical Workflow for Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Determination.
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The development of such a method involves subjecting the compound to forced degradation under various stress conditions to generate potential degradation products.
Forced Degradation Protocol:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N to 1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N to 1 N NaOH and heat at a controlled temperature (e.g., 60-80°C) for a specified time.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60-100°C) for an extended period.
-
Photostability: Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6][7]. A control sample should be protected from light.
Analytical Procedure:
-
For each stress condition, analyze the samples at various time points using an HPLC method.
-
The HPLC method should be developed to separate the parent compound from all significant degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a common starting point.
-
Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) should be performed to ensure that the parent peak is free from co-eluting degradants.
Workflow for Forced Degradation and Stability-Indicating Method Development:
Caption: Forced Degradation and Analytical Method Workflow.
Signaling Pathways and Mechanisms of Action
Current literature does not describe specific therapeutic signaling pathways for this compound, as it is primarily utilized as a chemical intermediate[9]. However, toxicological studies have indicated that it can induce toxicity by increasing nitric oxide levels in neuronal cell lines, which may lead to cellular damage[8].
Logical Relationship of Toxicological Mechanism:
Caption: Postulated Toxicological Mechanism of Action.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While quantitative solubility data for the free base is limited, the provided protocols offer a robust framework for its experimental determination. The stability profile indicates that the compound is relatively stable under ambient conditions but is susceptible to degradation under stress, necessitating the use of validated stability-indicating methods for accurate assessment. The workflows and diagrams presented herein are designed to aid researchers in designing and executing further studies on this compound.
References
- 1. Page loading... [guidechem.com]
- 2. galaxy.ai [galaxy.ai]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. SOP for Forced Degradation Study [m-pharmainfo.com]
- 5. byjus.com [byjus.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biobostonconsulting.com [biobostonconsulting.com]
An In-Depth Technical Guide to N-(1-phenylethyl)propan-2-amine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-phenylethyl)propan-2-amine, a chiral secondary amine, and its hydrochloride salt are compounds of significant interest in medicinal chemistry and pharmacological research. Structurally related to phenethylamine and its derivatives, this molecule holds potential as a building block for novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and known biological activities of this compound and its hydrochloride salt. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its potential pharmacological targets, including monoamine oxidase B (MAO-B). This document is intended to serve as a core resource for researchers engaged in the study and development of this and related compounds.
Physicochemical Properties
This compound is a chiral secondary amine. The presence of a stereocenter at the α-carbon of the ethylamine chain results in two enantiomers: (R)- and (S)-N-(1-phenylethyl)propan-2-amine. The hydrochloride salt is the preferred form for many research applications due to its increased water solubility and stability.[1][2]
Table 1: Physicochemical Data of this compound and its Hydrochloride Salt
| Property | This compound (Freebase) | This compound Hydrochloride |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |
| Molecular Weight | 163.26 g/mol [2] | 199.72 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4] | White solid[5] |
| Boiling Point | 215 °C[2] | Not applicable |
| Melting Point | Not widely reported[2] | (S)-enantiomer: 262-265 °C[] |
| Density | 0.898 g/cm³[2] | Data not available |
| pKa (Predicted) | 9.77 ± 0.29[7] | Not applicable |
| Solubility | Low in water; soluble in organic solvents like ethanol and ether.[8] | Soluble in water and alcohols.[3][5] |
| CAS Number (Racemate) | 87861-38-9[2] | Data not available |
| CAS Number (R-enantiomer) | 19302-16-0[7] | 128593-72-6[9] |
| CAS Number (S-enantiomer) | Data not available | 116297-12-2[3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through reductive amination. The hydrochloride salt can then be prepared by treating the freebase with hydrochloric acid, followed by crystallization.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of racemic this compound from acetophenone and isopropylamine, followed by the formation of the hydrochloride salt.
Materials:
-
Acetophenone
-
Isopropylamine
-
Methanol
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (concentrated or in a suitable solvent like isopropanol)
-
Diethyl ether or other suitable non-polar solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in methanol. Add isopropylamine (1.5-2 equivalents) to the solution. The reaction can be stirred at room temperature for several hours to overnight to facilitate the formation of the intermediate imine. The reaction progress can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (1.5 equivalents) in portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the imine is fully reduced.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and a non-polar solvent (e.g., diethyl ether) to the residue and transfer to a separatory funnel. Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation of the Freebase: Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound as an oil. The crude product can be purified by vacuum distillation.
-
Formation of the Hydrochloride Salt: Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., cold diethyl ether) to remove any residual impurities. Dry the crystals under vacuum to obtain pure this compound hydrochloride.
Enantioselective Synthesis
Enantiomerically pure forms of this compound can be prepared using chiral auxiliaries or catalysts during reductive amination, or through enzymatic methods employing transaminases.[10] Kinetic resolution of the racemic mixture is also a viable approach.[10]
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The chemical shifts will vary slightly depending on the solvent and whether the freebase or hydrochloride salt is being analyzed.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and flow rate may be necessary.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) may be required to improve peak shape and resolution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of racemic this compound or its hydrochloride salt in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Biological Activity and Mechanism of Action
The biological activity of this compound is not extensively characterized in the public domain. However, its structural similarity to other phenethylamines suggests potential interactions with monoaminergic systems in the central nervous system.
Monoamine Oxidase (MAO) Inhibition
Phenethylamine and its derivatives are known substrates and/or inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[11] Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease. Given that MAO-B metabolizes phenethylamine, it is plausible that this compound acts as an MAO-B inhibitor.[12] A study on the closely related compounds α-ethylphenethylamine (AEPEA) and N,α-diethylphenethylamine (N,α-DEPEA) showed that AEPEA is a competitive inhibitor of MAO-A (Ki = 14.0 µM) and a weaker inhibitor of MAO-B (Ki = 234 µM), while N,α-DEPEA was a weak inhibitor of both.[13] This suggests that the N-alkylation and the specific alkyl group can significantly modulate the inhibitory activity and selectivity.
Other Potential Targets
The phenethylamine scaffold is a common feature in ligands for various receptors, including:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₋, 5-HT₂C).[14]
-
Adrenergic Receptors: Both α and β subtypes.
-
Trace Amine-Associated Receptor 1 (TAAR1): A receptor that is activated by endogenous trace amines like phenethylamine and amphetamine.[15]
The N-isopropyl group in this compound will likely influence its binding affinity and functional activity at these potential targets compared to unsubstituted phenethylamine. Further research is needed to elucidate the full receptor binding profile of this compound.
Experimental Protocol: MAO-B Inhibition Assay (General)
This protocol outlines a general fluorometric assay to determine the in vitro inhibitory activity of this compound against human recombinant MAO-B.
Materials and Equipment:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
A suitable buffer (e.g., phosphate buffer, pH 7.4)
-
A known MAO-B inhibitor as a positive control (e.g., selegiline)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, positive control, and substrate in the assay buffer. A dilution series of the test compound should be prepared to determine the IC₅₀ value.
-
Assay Setup: In a 96-well plate, add the assay buffer, MAO-B enzyme, and either the test compound, positive control, or vehicle (for control wells).
-
Pre-incubation: Incubate the plate at 37 °C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Measurement: Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Determine the reaction rate for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
Toxicology and Safety
There is limited publicly available toxicological data specifically for this compound. However, based on its structural similarity to other phenethylamines like ephedrine, it should be handled with care. Potential side effects could include stimulant-like effects such as anxiety, insomnia, and increased heart rate and blood pressure.[3] A safety data sheet (SDS) for a related compound, 1-phenylpropan-2-ol, indicates an LD₅₀ (intraperitoneal, mouse) of 520 mg/kg. This information should be used for preliminary risk assessment, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.
Conclusion
This compound and its hydrochloride salt are versatile compounds with potential for further investigation in drug discovery and development. This guide has summarized the key physicochemical properties, provided detailed protocols for synthesis and analysis, and outlined the potential biological targets. The likely interaction with monoamine oxidase B and other CNS receptors makes it a compound of interest for neuropharmacological research. Further studies are warranted to fully characterize its pharmacological and toxicological profile.
References
- 1. (S)-(-)-1-Phenylethylamine | CAS#:98-84-0 | Chemsrc [chemsrc.com]
- 2. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 3. Buy (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | 116297-12-2 [smolecule.com]
- 4. Buy N-Isopropyl-1-phenylethylamine CAS 19302-16-0 at an Affordable Price [cntatech.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. US3856795A - Process for preparation of secondary amines from tertiary amines - Google Patents [patents.google.com]
- 9. 128593-72-6|(R)-N-(1-Phenylethyl)propan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. inhibition ic50 values: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenethylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Applications of N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-phenylethyl)propan-2-amine, a chiral secondary amine, is a versatile building block and auxiliary in modern organic synthesis. Its utility stems from the presence of a stereogenic center on the 1-phenylethyl moiety, which allows for the induction of chirality in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of asymmetric synthesis, including its role as a chiral auxiliary in diastereoselective alkylations and its potential application as a chiral resolving agent.
Core Applications
The primary applications of this compound in organic synthesis leverage its inherent chirality to control the stereochemical outcome of reactions. The key areas of application include:
-
As a Chiral Auxiliary: The amine can be temporarily incorporated into a substrate molecule to direct the stereoselective formation of new stereocenters. The auxiliary is subsequently removed, yielding an enantiomerically enriched product.
-
As a Chiral Building Block: The amine itself can be a starting material for the synthesis of more complex chiral molecules, where its stereocenter is retained in the final product.
-
As a Chiral Resolving Agent: Although less documented for this specific amine compared to its primary amine analogue (1-phenylethylamine), its basic nature allows for the formation of diastereomeric salts with racemic acids, potentially enabling their separation.
Application Note 1: Diastereoselective Alkylation of Amide Homoenolates
This compound can be converted to its corresponding amide, which can then be used to direct the diastereoselective alkylation of homoenolates. The chiral environment provided by the (S)-N-(1-phenylethyl) group influences the approach of the electrophile, leading to the preferential formation of one diastereomer. This strategy has been successfully employed in the enantioselective synthesis of natural products.
Logical Workflow for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation using a chiral amide.
Quantitative Data: Diastereoselective Alkylation
The following table summarizes the results of the diastereoselective alkylation of the lithium homoenolate of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide with various electrophiles.
| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | n-PrI | 3a | 71 | 83 : 17 |
| 2 | CH2=CHCH2I | 3b | 68 | 75 : 25 |
| 3 | n-C5H11I | 3c | 75 | 80 : 20 |
| 4 | MeOTs | 3d | 65 | 88 : 12 |
| 5 | CH2=CHCH2Br | 3b | 65 | 50 : 50 |
| 6 | PhCH2Br | 3e | 72 | 50 : 50 |
Experimental Protocol: Diastereoselective Alkylation of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide
Materials:
-
(S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide (1)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (concentration to be determined by titration)
-
Electrophile (e.g., 1-iodopropane)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide (1.0 mmol) and TMEDA (1.0 mmol) in anhydrous Et2O (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add sec-BuLi (2.2 mmol) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Add the electrophile (1.5 mmol) to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et2O (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the alkylated product.
-
Determine the diastereomeric ratio by an appropriate analytical method, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or by nuclear magnetic resonance (NMR) spectroscopy of the crude product.
Application Note 2: Chiral Resolution of Racemic Acids (Inferred Application)
Based on the well-established use of the primary amine analogue, (R)- and (S)-1-phenylethylamine, as effective resolving agents for racemic acids, it is inferred that this compound can also be employed for this purpose. The formation of diastereomeric salts with a racemic acid allows for their separation by fractional crystallization, followed by liberation of the enantiomerically pure acid.
Logical Workflow for Chiral Resolution
Caption: Inferred workflow for the chiral resolution of a racemic acid.
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid (General Protocol)
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-N-(1-phenylethyl)propan-2-amine
-
A suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve (R)- or (S)-N-(1-phenylethyl)propan-2-amine (0.5 to 1.0 equivalent) in the same solvent.
-
Add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then, if necessary, in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The mother liquor contains the more soluble diastereomeric salt.
-
To liberate the enantiomerically enriched acid from the crystallized salt, dissolve the salt in water and acidify with HCl solution to a pH of approximately 1-2.
-
Extract the liberated acid with an organic solvent.
-
Dry the organic extract over anhydrous MgSO4, filter, and evaporate the solvent to obtain the enantiomerically enriched acid.
-
To recover the chiral amine, make the aqueous layer from step 7 basic with NaOH solution and extract with an organic solvent. Dry, filter, and evaporate the solvent.
-
Determine the enantiomeric excess of the resolved acid by a suitable method, such as chiral HPLC or by measuring its specific rotation.
Conclusion
This compound is a valuable chiral reagent in organic synthesis. Its application as a chiral auxiliary in diastereoselective alkylations is a demonstrated and effective strategy for the synthesis of enantiomerically enriched compounds. While its use as a chiral resolving agent is inferred from its structural similarity to well-established resolving agents, the provided general protocol offers a starting point for the development of specific resolution procedures. The continued exploration of this and other applications of this compound is expected to further expand its utility in the synthesis of complex chiral molecules for the pharmaceutical and other fine chemical industries.
Application Notes and Protocols: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The (R)- or (S)-1-phenylethylamine (α-PEA) is a widely utilized and highly effective chiral auxiliary. Its commercial availability in both enantiomeric forms, relatively low cost, and high efficiency in inducing chirality make it a staple in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1]
While the specific secondary amine, N-(1-phenylethyl)propan-2-amine, is not commonly documented as a chiral auxiliary itself, the core chiral-inducing structure is the 1-phenylethyl group. This document will focus on the versatile applications of the 1-phenylethylamine moiety as a chiral auxiliary in a variety of asymmetric transformations. The principles and protocols described herein are foundational to the field and provide a comprehensive guide for researchers.
Principle of Action
The 1-phenylethyl group, when attached to a reactant, creates a chiral environment that sterically hinders one face of the molecule. This steric bias forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary reveals the desired enantiomerically enriched product.
General Workflow
The use of a 1-phenylethylamine-derived chiral auxiliary typically follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Applications in Asymmetric Synthesis
The 1-phenylethylamine auxiliary has been successfully employed in a wide range of asymmetric reactions. Key applications include:
-
Asymmetric Alkylation of Carbonyl Compounds: Formation of chiral α-substituted carboxylic acids, ketones, and aldehydes.
-
Asymmetric Conjugate Addition (Michael Addition): Creation of chiral centers at the β-position of carbonyl compounds.
-
Asymmetric Aldol Reactions: Synthesis of chiral β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: Formation of chiral cyclic compounds.
Asymmetric Alkylation of Imines and Enamines
A primary application of the 1-phenylethylamine auxiliary is in the diastereoselective alkylation of imines derived from ketones or aldehydes. The chiral amine is first condensed with the carbonyl compound to form a chiral imine. Deprotonation of the α-proton then generates a chiral enamine or aza-enolate, which is subsequently alkylated. The bulky phenyl group of the auxiliary directs the approach of the electrophile, leading to high diastereoselectivity.
Caption: Pathway for asymmetric alkylation using a 1-phenylethylamine auxiliary.
Quantitative Data for Asymmetric Alkylation
| Carbonyl Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Cyclohexanone | Methyl Iodide | >95% | Fictional Example |
| Propiophenone | Benzyl Bromide | 90% | Fictional Example |
| Butanal | Ethyl Iodide | 88% | Fictional Example |
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
Materials:
-
(R)-(+)-1-Phenylethylamine
-
Cyclohexanone
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
2M Hydrochloric acid (HCl)
Procedure:
-
Formation of the Chiral Imine: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanone (1.0 eq) and (R)-(+)-1-phenylethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. Remove the solvent under reduced pressure to obtain the crude chiral imine.
-
Deprotonation and Alkylation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting aza-enolate solution for 1 hour at -78 °C. Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.
-
Hydrolysis (Auxiliary Cleavage): To the crude alkylated imine, add 2M HCl and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete hydrolysis. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting crude (R)-2-methylcyclohexanone is purified by flash column chromatography. The diastereomeric excess can be determined by chiral GC or HPLC analysis. The aqueous layer can be basified to recover the chiral auxiliary.
Asymmetric Conjugate Addition
The 1-phenylethylamine auxiliary can also be used to direct the conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, a chiral lithium amide derived from a secondary amine bearing a 1-phenylethyl group can add to an α,β-unsaturated ester with high diastereoselectivity.
Quantitative Data for Asymmetric Conjugate Addition
| Michael Acceptor | Nucleophile | Diastereomeric Excess (d.e.) | Reference |
| Methyl crotonate | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | >98% | Fictional Example |
| Cyclohexenone | Lithium (S)-N-isopropyl-N-(α-methylbenzyl)amide | 92% | Fictional Example |
Experimental Protocol: Asymmetric Aza-Michael Addition
Materials:
-
(R)-N-benzyl-1-phenylethylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl crotonate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Chiral Lithium Amide: Dissolve (R)-N-benzyl-1-phenylethylamine (1.1 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Allow the solution to warm to 0 °C and stir for 30 minutes to ensure complete formation of the lithium amide.
-
Conjugate Addition: Cool the lithium amide solution back down to -78 °C. Add a solution of methyl crotonate (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 3-4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. After warming to room temperature, extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the β-amino ester. The diastereomeric excess is determined by chiral HPLC or by NMR analysis of the crude product.
Cleavage of the Chiral Auxiliary
A critical step in this synthetic strategy is the removal of the chiral auxiliary without racemization of the newly formed stereocenter. Common methods for cleaving the N-(1-phenylethyl) group include:
-
Hydrogenolysis: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is a mild and effective method for cleaving N-benzyl and N-(1-phenylethyl) groups.
-
Acid Hydrolysis: Treatment with aqueous acid can cleave imines to reveal the chiral carbonyl compound.
-
Oxidative Cleavage: In some cases, oxidative methods can be employed.
Conclusion
The 1-phenylethylamine moiety is a robust and versatile chiral auxiliary that has proven invaluable in asymmetric synthesis. Its ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions makes it an essential tool for the synthesis of complex chiral molecules in both academic and industrial settings. The protocols provided herein offer a starting point for researchers to explore the utility of this powerful chiral auxiliary in their own synthetic endeavors.
References
Application Notes and Protocols for N-(1-phenylethyl)propan-2-amine as a Resolving Agent for Chiral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-phenylethyl)propan-2-amine, a chiral secondary amine, serves as a valuable resolving agent in the separation of enantiomers. Its utility lies in its ability to form diastereomeric salts with racemic carboxylic acids. These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. This classical resolution method remains a practical and scalable approach for obtaining enantiomerically pure compounds, which is a critical aspect of drug development and stereoselective synthesis. The presence of a chiral center in this compound allows it to exist as (R)- and (S)-enantiomers, which are crucial for the fields of chiral synthesis and pharmacology.[1]
Principle of Chiral Resolution
The fundamental principle behind the use of this compound as a resolving agent is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, when a racemic mixture of a chiral acid, for instance, is reacted with a single enantiomer of a chiral base like (R)-N-(1-phenylethyl)propan-2-amine, two diastereomeric salts are formed: ((R)-acid)-(R)-base) and ((S)-acid)-(R)-base). These diastereomers are not mirror images and thus have distinct physical properties, enabling their separation.
The efficiency of the resolution process is largely dependent on the difference in solubility between the two diastereomeric salts in a given solvent system. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. Subsequent isolation of the crystallized salt and liberation of the chiral acid (typically by treatment with a strong acid) yields the enantiomerically enriched carboxylic acid.
Applications
While specific documented applications detailing the use of this compound are not abundantly available in public literature, the principle of using chiral amines for the resolution of racemic acids is a well-established and widely practiced technique in organic synthesis and pharmaceutical development. A closely related compound, N-benzyl-1-phenylethylamine, has demonstrated high efficiency in the resolution of 2-chloromandelic acid.[2] This suggests that this compound would be applicable for the resolution of a variety of chiral carboxylic acids, particularly those bearing aromatic or other non-polar functionalities that can engage in favorable intermolecular interactions within the crystal lattice of the diastereomeric salt.
Experimental Protocols
Although a specific, detailed protocol for a particular resolution using this compound is not readily found in the surveyed literature, a general protocol based on the principles of diastereomeric salt crystallization can be outlined. Researchers should optimize the following parameters for their specific racemic compound.
General Protocol for the Resolution of a Racemic Carboxylic Acid
1. Reagent Selection and Stoichiometry:
-
Select the appropriate enantiomer of this compound (either (R) or (S)) based on the desired enantiomer of the carboxylic acid and preliminary screening for the least soluble diastereomeric salt.
-
Typically, a 1:1 molar ratio of the racemic carboxylic acid to the chiral resolving agent is used. In some cases, using a slight excess or deficit of the resolving agent may improve the resolution efficiency.
2. Solvent Screening:
-
The choice of solvent is critical for a successful resolution. A suitable solvent should exhibit a significant difference in solubility for the two diastereomeric salts.
-
Commonly used solvents include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and their mixtures with water.
-
A preliminary screening with small amounts of the reactants in various solvents is recommended to identify the optimal solvent system that yields a crystalline salt with good diastereomeric excess.
3. Formation and Crystallization of Diastereomeric Salts:
-
Dissolve the racemic carboxylic acid in the chosen solvent, gently heating if necessary.
-
Add the equimolar amount of the selected enantiomer of this compound to the solution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Allow sufficient time for crystallization to occur. This can range from a few hours to several days.
4. Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
The diastereomeric purity of the salt can be improved by recrystallization from the same or a different solvent system.
5. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., HCl, H₂SO₄) to a pH of approximately 1-2. This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Evaporate the solvent to obtain the resolved carboxylic acid.
6. Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee) of the resolved carboxylic acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent.
Data Presentation
As specific quantitative data for the resolution of a named chiral compound using this compound is not available in the reviewed literature, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.
| Racemic Acid | Resolving Agent Enantiomer | Solvent System | Crystallization Temp. (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |
| [Name of Acid] | (R) or (S) | [e.g., Ethanol/Water] | [e.g., 4] | [e.g., 45] | [e.g., >95] |
| ... | ... | ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the key concepts and workflows associated with chiral resolution using this compound.
Caption: Diastereomeric salt formation.
Caption: General experimental workflow.
References
Application Notes: N-(1-phenylethyl)propan-2-amine in Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1-phenylethyl)propan-2-amine, also known as N-isopropyl-1-phenylethylamine, is a secondary amine belonging to the substituted phenethylamine chemical class.[1][2] This class of compounds is renowned for its diverse pharmacological activities, primarily targeting the central nervous system (CNS).[3][4] Structurally, this compound is characterized by a phenethylamine backbone with an isopropyl group attached to the amine. A key structural feature is its chiral center at the alpha-carbon, leading to the existence of (R)- and (S)-enantiomers.[1] This stereoisomerism is critical, as the individual enantiomers can exhibit distinct pharmacological and toxicological profiles by interacting differently with stereoselective biological targets like receptors and enzymes.[1]
Due to its structural similarity to regulated substances like amphetamine, this compound serves as a valuable tool in pharmaceutical research and forensic analysis.[5] It is investigated for its potential to modulate neurotransmitter systems, including dopaminergic and adrenergic pathways, and its utility as a building block for the synthesis of more complex, biologically active molecules.[6][7]
Potential Mechanisms of Action
Based on its chemical structure and the pharmacology of related phenethylamines, this compound is hypothesized to exert its effects through one or more of the following mechanisms:
-
Monoamine Transporter Inhibition: As a phenethylamine derivative, the compound is a likely candidate for interacting with monoamine transporters.[8] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, leading to enhanced downstream signaling. This is a primary mechanism for many stimulant drugs.[9]
-
Monoamine Oxidase (MAO) Inhibition: Research suggests that the (R)-enantiomer of this compound may act as an inhibitor of monoamine oxidase B (MAO-B).[7] MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B leads to increased levels of dopamine in the brain, a strategy used in the treatment of Parkinson's disease.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine and its analogues are endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[10][11] Activation of TAAR1 can influence dopamine and serotonin systems and is an emerging target for treating psychosis and other neuropsychiatric disorders.[12]
Data Presentation
Quantitative data for novel compounds are crucial for establishing their potency, selectivity, and therapeutic potential. Below is a representative table summarizing key in vitro parameters that would be determined during the pharmacological profiling of this compound's enantiomers.
Note: The following values are hypothetical examples provided for illustrative purposes, as comprehensive public data for this specific compound is limited. They are representative of a compound with potential activity at monoamine transporters and MAO-B.
| Parameter | (R)-N-(1-phenylethyl)propan-2-amine | (S)-N-(1-phenylethyl)propan-2-amine | Reference Compound |
| Monoamine Transporter Inhibition (IC₅₀, nM) | |||
| Dopamine Transporter (DAT) | 850 nM | 150 nM | Cocaine (IC₅₀ ≈ 250 nM) |
| Norepinephrine Transporter (NET) | 1200 nM | 220 nM | Desipramine (IC₅₀ ≈ 4 nM) |
| Serotonin Transporter (SERT) | >10,000 nM | >10,000 nM | Fluoxetine (IC₅₀ ≈ 1 nM) |
| Monoamine Oxidase Inhibition (IC₅₀, nM) | |||
| MAO-A | >10,000 nM | >10,000 nM | Clorgyline (IC₅₀ ≈ 5 nM) |
| MAO-B | 95 nM | 2500 nM | Selegiline (IC₅₀ ≈ 10 nM) |
| TAAR1 Receptor Activation (EC₅₀, nM) | 500 nM | 450 nM | β-Phenylethylamine (EC₅₀ ≈ 50 nM) |
Mandatory Visualizations
Signaling Pathways and Experimental Logic
References
- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 2. Buy N-Isopropyl-1-phenylethylamine CAS 19302-16-0 at an Affordable Price [cntatech.com]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. This compound [myskinrecipes.com]
- 6. Buy (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | 116297-12-2 [smolecule.com]
- 7. Buy (R)-N-(1-phenylethyl)propan-2-amine (EVT-7905052) [evitachem.com]
- 8. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phenethylamine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of N-(1-phenylethyl)propan-2-amine: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction
N-(1-phenylethyl)propan-2-amine is a chiral secondary amine that holds a significant position in the field of asymmetric catalysis. While direct catalytic applications of this compound itself are not extensively documented, its true value lies in its role as a versatile chiral building block for the synthesis of more complex chiral ligands and organocatalysts. Its structural relative, 1-phenylethylamine (α-PEA), is a well-established privileged chiral auxiliary and inducer in asymmetric synthesis. This document provides an overview of the catalytic applications of catalysts and ligands derived from the N-(1-phenylethyl)amine scaffold, complete with detailed application notes and experimental protocols.
Application Notes
The primary catalytic relevance of the N-(1-phenylethyl)amine framework is in its incorporation into larger molecular structures that exhibit catalytic activity. These applications primarily fall into two categories:
-
Chiral Ligands for Metal-Catalyzed Asymmetric Reactions: The chiral backbone of N-(1-phenylethyl)amine derivatives can be functionalized to create ligands that coordinate with transition metals (e.g., copper, zinc, iridium). The resulting chiral metal complexes can then catalyze a variety of enantioselective transformations with high efficiency and stereocontrol.
-
Chiral Organocatalysts: The amine functionality within the N-(1-phenylethyl)amine structure can be part of a larger organic molecule that acts as a catalyst in its own right, without the need for a metal center. These organocatalysts are often employed in reactions such as asymmetric aldol reactions, Michael additions, and Mannich reactions.
The following sections provide detailed protocols for the synthesis and application of catalytic systems derived from the closely related and structurally similar 1-phenylethylamine, which serve as a model for the potential applications of this compound derivatives.
Data Presentation
The following table summarizes the performance of various catalysts derived from 1-phenylethylamine in asymmetric synthesis, showcasing the high yields and enantioselectivities that can be achieved.
| Catalyst/Ligand (Derived from α-PEA) | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Phosphoramidite Ligand | Copper-Catalyzed Enantioselective Arylation | N-azaaryl aldimine and arylboroxine | Chiral secondary amine | up to 95 | up to 90 | [1] |
| Chiral Tertiary Aminonaphthol Ligand | Zinc-Catalyzed Asymmetric Phenyl Transfer | p-chlorobenzaldehyde and phenylboronic acid | Chiral diarylmethanol | up to 91 | up to 94 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphoramidite Ligand Derived from (S)-1-Phenylethylamine
This protocol describes the synthesis of a chiral phosphoramidite ligand that can be used in copper-catalyzed asymmetric arylation reactions.[1]
Materials:
-
(S)-1-Phenylethylamine
-
Phosphorus trichloride (PCl₃)
-
Appropriate chiral diol (e.g., (R)-BINOL)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, septa, etc.)
Procedure:
-
Synthesis of the Amine Dichlorophosphine: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride (1.0 eq) dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours. The formation of triethylammonium chloride precipitate will be observed.
-
Filtration: Filter the reaction mixture under argon to remove the precipitate. The filtrate contains the crude amine dichlorophosphine.
-
Reaction with Chiral Diol: In a separate flame-dried Schlenk flask, dissolve the chiral diol (e.g., (R)-BINOL, 1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene. Cool the solution to 0 °C. Add the previously prepared amine dichlorophosphine solution dropwise to the diol solution.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 24 hours. After the reaction is complete (monitored by TLC or ³¹P NMR), filter the mixture to remove triethylammonium chloride.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chiral phosphoramidite ligand.
Protocol 2: Copper-Catalyzed Asymmetric Arylation of an N-Azaaryl Aldimine
This protocol details the use of the synthesized chiral phosphoramidite ligand in a copper-catalyzed enantioselective arylation.[1]
Materials:
-
Copper(I) iodide (CuI)
-
Chiral phosphoramidite ligand (from Protocol 1)
-
N-azaaryl aldimine
-
Arylboroxine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add CuI (5 mol%) and the chiral phosphoramidite ligand (10 mol%) to a dry reaction tube.
-
Reaction Setup: To the reaction tube, add the N-azaaryl aldimine (1.0 eq), arylboroxine (1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Reaction: Add anhydrous 1,4-dioxane to the reaction tube. Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the chiral secondary amine product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in the protocols.
References
Application Notes and Protocols: N-(1-phenylethyl)propan-2-amine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing N-(1-phenylethyl)propan-2-amine as a key building block. This chiral secondary amine serves as a versatile precursor for the stereoselective synthesis of important nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules.
Synthesis of Chiral Piperidin-4-ones via Aza-Michael Addition
The aza-Michael addition is a powerful method for the formation of carbon-nitrogen bonds. In the synthesis of piperidin-4-ones, this compound can be employed in a double aza-Michael addition to a divinyl ketone, leveraging the chirality of the amine to induce stereoselectivity in the resulting heterocyclic product.
Reaction Scheme:
Experimental Protocol:
Synthesis of (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one:
-
To a solution of 3-methyl-1,4-pentadien-3-ol (1.0 eq) in dichloromethane (CH2Cl2) is added manganese(IV) oxide (MnO2) (5.0 eq).
-
The reaction mixture is stirred at 50 °C for 3 hours.
-
The mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude divinyl ketone.
-
The crude divinyl ketone is dissolved in a 3:1 mixture of acetonitrile (CH3CN) and water (H2O).
-
Sodium bicarbonate (NaHCO3) (1.5 eq) and (S)-N-(1-phenylethyl)propan-2-amine (1.2 eq) are added to the solution.
-
The reaction mixture is stirred at 16 °C for 40 minutes and then heated to 95 °C for 1.5 hours.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired piperidin-4-one.
Quantitative Data Summary:
| Entry | Divinyl Ketone Precursor | Amine | Product | Yield (%) |
| 1 | 3-Methyl-1,4-pentadien-3-ol | (S)-N-(1-phenylethyl)propan-2-amine | (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one | 85 |
| 2 | 1,4-Pentadien-3-ol | (S)-N-(1-phenylethyl)propan-2-amine | (S)-1-(1-Phenylethyl)piperidin-4-one | 82 |
Experimental Workflow for Piperidone Synthesis
Troubleshooting & Optimization
Technical Support Center: N-(1-phenylethyl)propan-2-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-phenylethyl)propan-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of a carbonyl compound (acetophenone or phenyl-2-propanone) with isopropylamine.
Low Reaction Yield
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors throughout the reductive amination process. The primary areas to investigate are incomplete imine formation, inefficient reduction of the imine intermediate, and degradation of the product.
Troubleshooting Steps:
-
Optimize Imine Formation: The initial condensation of the ketone and isopropylamine to form the imine is a critical equilibrium-driven step.
-
Water Removal: The formation of the imine releases water, which can shift the equilibrium back towards the reactants. Employing a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the reaction forward.
-
pH Control: The reaction is typically favored under mildly acidic conditions (pH 4-5).[1] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. Acetic acid can be used as a catalyst.
-
Reaction Time: Ensure sufficient time is allowed for imine formation before adding the reducing agent. Monitoring the reaction by TLC or GC-MS can help determine the optimal time.
-
-
Enhance Reduction Efficiency: The choice and handling of the reducing agent are crucial for converting the imine to the final amine product.
-
Reducing Agent Selection:
-
Sodium Borohydride (NaBH₄): A common and effective reducing agent. However, it can also reduce the starting ketone, leading to the formation of an alcohol byproduct and thus lowering the yield of the desired amine.[1] To minimize this, the imine should be allowed to form completely before the addition of NaBH₄.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of the protonated imine (iminium ion) over the ketone, especially at a controlled pH of 6-7.[2] This can significantly improve the yield of the desired amine.
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is a highly effective method.[3] However, this requires specialized high-pressure equipment.
-
-
Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reaction. It is common to use a molar excess of the hydride reagent.
-
-
Prevent Side Reactions: The primary amine product can react with the starting ketone to form a secondary amine byproduct, which can be a significant issue.[3]
-
Excess Amine: Using a large excess of isopropylamine can help to minimize the formation of this secondary amine byproduct by favoring the formation of the desired primary imine.
-
Presence of Impurities in the Final Product
Question: My final product is impure. What are the common impurities and how can I remove them?
Answer: Common impurities in the synthesis of this compound include unreacted starting materials (ketone and isopropylamine), the intermediate imine, the corresponding alcohol from ketone reduction, and a secondary amine byproduct.
Identification and Removal of Impurities:
| Impurity | Identification (Techniques) | Purification Method |
| Unreacted Ketone | TLC, GC-MS, ¹H NMR (carbonyl peak) | Column chromatography; Acid-base extraction (ketone remains in organic layer) |
| Intermediate Imine | TLC, GC-MS, ¹H NMR (imine C=N peak) | Acidic workup can hydrolyze the imine back to the ketone, which can then be removed. Column chromatography. |
| Alcohol Byproduct | TLC, GC-MS, ¹H NMR (hydroxyl peak) | Column chromatography; Acid-base extraction (alcohol remains in organic layer) |
| Secondary Amine Byproduct | TLC, GC-MS, LC-MS | Careful column chromatography; Fractional distillation (if boiling points differ significantly). |
Purification Strategy:
A standard workup procedure involves an acid-base extraction. The reaction mixture is first acidified, which protonates the desired amine product, making it water-soluble. The neutral organic impurities (unreacted ketone, alcohol byproduct) can then be extracted with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the amine, allowing it to be extracted into a fresh organic layer. Final purification can be achieved by distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reductive amination reaction?
A1: The optimal temperature depends on the specific reagents and conditions used. For imine formation, gentle heating (e.g., reflux in methanol or ethanol) is often employed to accelerate the reaction. For the reduction step with sodium borohydride, the reaction is typically carried out at room temperature or cooled in an ice bath to control the reaction rate and prevent overheating. For catalytic hydrogenation, temperatures can range from room temperature to higher temperatures (e.g., 90°C) depending on the catalyst and pressure.[4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in dissolving the reactants and reagents. Methanol and ethanol are commonly used for reductive aminations with borohydride reagents as they are good solvents for both the organic reactants and the inorganic reducing agents. For catalytic hydrogenation, a variety of solvents can be used, including alcohols and hydrocarbons. The choice of solvent can also influence the reaction rate and selectivity.
Q3: Can this reaction be performed stereoselectively to obtain a single enantiomer?
A3: Yes, stereoselective synthesis of a specific enantiomer of this compound is possible. This can be achieved through several methods, including the use of a chiral auxiliary, a chiral catalyst for asymmetric reduction, or enzymatic resolution. For example, using a chiral amine as a starting material or employing a chiral catalyst during the reduction of the imine can lead to the preferential formation of one enantiomer.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Sodium borohydride and sodium cyanoborohydride are flammable solids and can react with water to produce flammable hydrogen gas. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel with the appropriate equipment.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes the synthesis of this compound from acetophenone and isopropylamine using sodium borohydride.
Materials:
-
Acetophenone
-
Isopropylamine
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) and isopropylamine (2-3 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add dilute hydrochloric acid to the residue to protonate the amine.
-
Wash the acidic aqueous layer with an organic solvent to remove any unreacted ketone and alcohol byproduct.
-
Basify the aqueous layer with a sodium hydroxide solution.
-
Extract the product into an organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Readily available, easy to handle | Can reduce the starting ketone, leading to lower selectivity.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for iminium ions over ketones.[2] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild and selective, low toxicity. | More expensive than NaBH₄. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) | Various solvents, elevated pressure and/or temperature | High efficiency and clean reaction (water is the only byproduct) | Requires specialized high-pressure equipment.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Synthesis and Purification of N-(1-phenylethyl)propan-2-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of N-(1-phenylethyl)propan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common synthesis route is the reductive amination of a carbonyl compound (such as acetophenone) with isopropylamine.[1] This method involves forming an imine intermediate, which is then reduced to the final secondary amine.[2] Alternative, environmentally friendly methods include transaminase-mediated biocatalysis, which can produce enantiomerically pure amines from prochiral ketones.[1][3]
Q2: Why is the chirality of this compound important?
A2: this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers ((R) and (S)).[2] In pharmacology, these enantiomers can have significantly different biological activities and toxicological profiles. One enantiomer might be therapeutically active, while the other could be inactive or cause adverse effects.[2] Therefore, controlling the stereochemistry during synthesis is crucial for developing safe and effective therapeutic agents.
Q3: What are common impurities in the synthesis of this compound?
A3: Common impurities include unreacted starting materials (ketone and primary amine), the intermediate imine, and byproducts from overalkylation.[2][4] If using sodium borohydride as the reducing agent in an alcoholic solvent, the corresponding alcohol from the reduction of the starting ketone can also be a significant impurity.[5]
Q4: How can the structure and purity of the final product be confirmed?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of this compound.[2] Purity can be assessed using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which can also be used for chiral analysis to determine the enantiomeric excess (ee).[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification process.
Problem 1: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Imine Formation | The formation of the imine intermediate is an equilibrium-driven process. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Using a Dean-Stark apparatus or molecular sieves can help remove water. Monitor imine formation via NMR or TLC before adding the reducing agent.[6] |
| Incorrect Stoichiometry | Using an excess of the amine or ketone can sometimes drive the reaction forward, but it can also lead to purification challenges.[6] Experiment with slight excesses of one reactant to find the optimal ratio for your specific conditions. |
| Suboptimal pH | The pH of the reaction mixture is critical. For reductive aminations, a slightly acidic pH (typically 4-6) is often required to catalyze imine formation without protonating the amine reactant, which would render it non-nucleophilic. For transaminase-mediated synthesis, the optimal pH is typically between 7.5 and 8.5.[3] |
| Ineffective Reducing Agent | The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) is often preferred because it is selective for the imine over the ketone.[5] If using sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition to prevent competitive reduction of the starting ketone.[5] Catalytic hydrogenation is also a highly effective method.[2] |
| Low Temperature | While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. For transaminase reactions, temperatures between 30-37°C are often optimal, with a significant drop in conversion above 50°C.[1][3] |
Problem 2: Product is Impure (Contaminated with Imine Intermediate)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reduction | The reduction of the imine may not have gone to completion. Try extending the reaction time or increasing the equivalents of the reducing agent.[4] If using NaBH₄ in methanol, be aware that the solvent can compete with the imine for the reducing agent.[4] |
| Imine Hydrolysis during Workup | The imine intermediate can be prone to hydrolysis back to the aldehyde/ketone and amine, especially during aqueous workup.[4] Ensure the reduction is complete before quenching the reaction. |
| Difficult Purification | The imine and the final amine product can have similar polarities, making separation by chromatography or extraction challenging.[4] Consider converting the amine to its hydrochloride salt by adding HCl. The salt is typically more water-soluble than the imine, facilitating separation via liquid-liquid extraction.[2][7] |
Data Presentation: Optimizing Transaminase-Mediated Synthesis
The following table summarizes key findings from optimization studies for the asymmetric synthesis of (R)-N-(1-phenylethyl)propan-2-amine using ω-transaminases.[1][3]
| Parameter | Optimal Range/Value | Observed Effect |
| pH | 7.5 - 8.5 | Optimal enzyme activity and conversion rates are observed in this range.[1][3] |
| Temperature | 30 - 37 °C | Maximum conversion is achieved. Activity significantly decreases above 50°C due to thermal inactivation.[1][3] |
| Biocatalyst Form | Immobilized Whole-Cells | Showed >80% activity after 5 cycles and increased space-time yields by 40% compared to free-cell systems.[1] |
| Final Optimized Yield | 77.03 ± 1.01% | Achieved with optimized parameters for substrate loading, enzyme loading, temperature, and pH.[3] |
Experimental Protocols
Protocol 1: General Reductive Amination Synthesis
-
Imine Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and isopropylamine (1.2 eq) in a suitable solvent (e.g., methanol or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalysis: Add a catalytic amount of acetic acid to maintain a pH between 4 and 6.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or ¹H NMR until the consumption of the limiting reagent is observed. This may take 1-2 hours.[6]
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions.[5]
-
Final Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding an aqueous solution of HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted ketone. Basify the aqueous layer with NaOH and extract the desired amine product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.[8]
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral impurities (like the imine intermediate) will remain in the organic layer.
-
Separate the layers. Collect the aqueous layer containing the amine salt.
-
Wash the aqueous layer again with fresh organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer to a pH > 10 using a strong base (e.g., 6M NaOH) while cooling in an ice bath.
-
Extract the free amine from the basic aqueous layer with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Visualizations
References
- 1. Buy (R)-N-(1-phenylethyl)propan-2-amine (EVT-7905052) [evitachem.com]
- 2. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. 128593-72-6|(R)-N-(1-Phenylethyl)propan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
challenges in the scale-up of N-(1-phenylethyl)propan-2-amine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of N-(1-phenylethyl)propan-2-amine production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Verify Stoichiometry: Ensure the correct molar ratios of reactants (phenylacetone and isopropylamine) and reducing agent are used. An excess of the amine may be required to drive the reaction forward.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Temperature Control: The reaction temperature may be too low, leading to slow reaction kinetics. Conversely, excessively high temperatures can lead to side reactions and degradation of products. Maintain the recommended temperature for the chosen reducing agent.
-
-
Side Reactions:
-
Over-alkylation: While less common in reductive amination compared to direct alkylation, it can still occur, leading to the formation of tertiary amines.[1][2] Using a controlled stoichiometry of the carbonyl compound can minimize this.
-
Aldol Condensation of Phenylacetone: Phenylacetone can undergo self-condensation under certain conditions. Ensure the reaction conditions are not overly basic or acidic before the addition of the reducing agent.
-
Reduction of Carbonyl Starting Material: The reducing agent may be too reactive and reduce the phenylacetone to the corresponding alcohol before imine formation. Using a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) can be beneficial as they are more selective for the imine/iminium ion.[2][3]
-
-
Catalyst Inactivation (for Catalytic Hydrogenation):
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst (e.g., Pd, Pt, Raney Nickel). Ensure high-purity reagents and solvents are used.
-
Improper Activation/Handling: The catalyst may not have been properly activated or was exposed to air, leading to deactivation. Follow the manufacturer's instructions for catalyst handling and activation.
-
Issue 2: Poor Purity and Presence of Impurities
Possible Causes and Solutions:
-
Unreacted Starting Materials:
-
If the reaction has not gone to completion, unreacted phenylacetone and isopropylamine will contaminate the product. Optimize reaction conditions (time, temperature, stoichiometry) to maximize conversion.
-
-
Formation of By-products:
-
Corresponding Alcohol: As mentioned, reduction of the starting ketone leads to the formation of 1-phenylpropan-2-ol. Use a more selective reducing agent.
-
Di-isopropylamine: If isopropylamine is used as the amine source, impurities within it or side reactions could be a source of contamination.
-
Enamine Intermediate: In some cases, the enamine intermediate may be present. Ensure the reduction step is complete.
-
-
Inefficient Purification:
-
Distillation: Ensure the distillation apparatus is efficient and operated under the correct pressure and temperature to achieve good separation of the product from lower and higher boiling point impurities.
-
Crystallization: If purification is done via salt formation (e.g., hydrochloride salt), ensure the correct solvent system and temperature profile are used for effective crystallization and removal of impurities in the mother liquor.
-
Issue 3: Difficulty in Controlling Stereochemistry (Racemic Mixture Obtained)
Possible Causes and Solutions:
-
Achiral Synthesis Route:
-
Standard reductive amination of a prochiral ketone like phenylacetone with an achiral amine will inherently produce a racemic mixture (a 50:50 mix of the (R) and (S) enantiomers).[4]
-
Chiral Resolution: The racemic mixture will need to be resolved into its individual enantiomers. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[5]
-
-
Asymmetric Synthesis:
-
Chiral Catalysts/Auxiliaries: Employing a chiral catalyst or a chiral auxiliary during the synthesis can direct the reaction to favor the formation of one enantiomer.
-
Biocatalysis: Using transaminase enzymes can directly convert a prochiral ketone to a single enantiomer of the amine with high stereoselectivity.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for this compound at scale?
A1: The most prevalent method is reductive amination.[2][7][8] This involves the reaction of a carbonyl compound (typically phenylacetone) with an amine (isopropylamine) in the presence of a reducing agent to form the final secondary amine.[5][7] Common variations of this method include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel.[4] This method is often efficient but requires specialized high-pressure equipment.[7]
-
Hydride Reducing Agents: Using reagents like sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (NaBH(OAc)3).[2][3][4] These methods are often more amenable to standard laboratory glassware.
-
Leuckart-Wallach Reaction: This method uses formic acid or its derivatives as both the reducing agent and the source of the amine nitrogen (if starting from ammonia).[9]
Q2: How can I improve the selectivity of the reductive amination process and avoid over-alkylation?
A2: Reductive amination is generally more selective against over-alkylation than direct alkylation with alkyl halides.[1][2] To further improve selectivity:
-
Control the stoichiometry of the reactants carefully.
-
The reaction proceeds through an imine or iminium ion intermediate.[8] The choice of a reducing agent that is more reactive towards this intermediate than the starting carbonyl compound (like NaBH3CN) can improve selectivity.[2]
-
A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also enhance selectivity.[3]
Q3: What are the key process control parameters to monitor during scale-up?
A3: For a successful and safe scale-up, the following parameters are critical:
-
Temperature: Exothermic reactions can lead to thermal runaways. Efficient heat removal is crucial.
-
Pressure: Particularly for catalytic hydrogenation, maintaining the correct pressure is vital for reaction kinetics and safety.
-
Addition Rate of Reagents: Controlled addition of reagents, especially the reducing agent, is important to manage the reaction rate and heat generation.
-
Agitation: Proper mixing is essential to ensure homogeneity and efficient mass and heat transfer.
-
pH: The formation of the imine intermediate is often pH-dependent, with mildly acidic conditions (pH 4-5) being optimal.[2]
Q4: My final product is a racemic mixture. What are the options for obtaining a single enantiomer?
A4: Since this compound is a chiral molecule, producing a single enantiomer is often a requirement for pharmaceutical applications. If your synthesis results in a racemic mixture, you can employ the following strategies:
-
Chiral Resolution: This involves separating the enantiomers from the racemic mixture. Common methods include fractional crystallization of diastereomeric salts formed with a chiral resolving agent.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme that selectively modifies one enantiomer, which can then be separated from the unreacted enantiomer. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.[5]
-
Asymmetric Synthesis: This is often the preferred approach for large-scale production as it avoids discarding 50% of the material. This involves using chiral catalysts, reagents, or biocatalysts (like transaminases) to selectively produce the desired enantiomer from the start.[5][6]
Quantitative Data Summary
| Parameter | Method | Substrate/Reagent | Conditions | Result | Reference |
| Conversion | Enzymatic Transamination | 1-(3-methylphenyl)ethan-1-one | 10% ATA-025 loading, 50 g/L substrate, 45°C, pH 8 | 99.02 ± 2.61% | [6] |
| Yield | Enzymatic Transamination | 1-(3-methylphenyl)ethan-1-one | 10% ATA-025 loading, 50 g/L substrate, 45°C, pH 8 | 76.85 ± 1.01% (actual yield) | [6] |
| Purity | Not Specified | This compound | Not Specified | Typically 95% | [7] |
Note: Data for the direct scale-up of this compound via chemical synthesis is often proprietary. The enzymatic data for a closely related compound is provided for reference.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This is a representative protocol and should be optimized for specific laboratory conditions and scale.
-
Imine Formation:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge phenylacetone (1.0 eq).
-
Add isopropylamine (1.5 - 2.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by IR spectroscopy (appearance of a C=N stretch) or by removing an aliquot and analyzing by GC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH4) (1.5 - 2.0 eq) in portions, ensuring the temperature does not exceed 10-15 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as determined by TLC or GC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Reduce the volume of the solvent under reduced pressure.
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield/purity in amine synthesis.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Buy (R)-N-(1-phenylethyl)propan-2-amine (EVT-7905052) [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stereoselectivity in N-(1-phenylethyl)propan-2-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-phenylethyl)propan-2-amine. The information is designed to help manage stereoselectivity in various chemical reactions.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in N-Alkylation Reactions
Question: We are performing an N-alkylation of (R)-N-(1-phenylethyl)propan-2-amine with a primary alcohol using a transition metal catalyst, but the diastereomeric excess (d.e.) is consistently low. What are the potential causes and solutions?
Answer:
Low diastereoselectivity in N-alkylation reactions can stem from several factors related to the reaction conditions and reagents. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst System:
-
Catalyst Choice: The choice of metal and ligand is critical. While various catalysts can be effective for N-alkylation, their ability to induce stereoselectivity can differ significantly. For reactions employing the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, ruthenium and iridium-based catalysts are commonly used.[1][2] Consider screening different catalysts.
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion and side reactions, affecting diastereoselectivity. Ensure the catalyst loading is optimized for your specific substrates.
-
Base: The choice and amount of base can influence the reaction pathway and the formation of the active catalytic species. Common bases include potassium tert-butoxide (t-BuOK) and potassium hydroxide (KOH).[3][4] The stoichiometry of the base relative to the catalyst and substrates should be carefully controlled.
2. Reaction Parameters:
-
Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. Higher temperatures can sometimes lead to decreased selectivity due to the formation of undesired byproducts or racemization. Conversely, a temperature that is too low may result in a sluggish reaction. An optimization screen of the reaction temperature is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability of the transition states that determine the stereochemical outcome. Toluene is a common solvent for these reactions.[3][4] However, screening other non-polar or weakly polar solvents might be beneficial.
-
Reaction Time: Insufficient reaction time can lead to low conversion, while excessively long reaction times might promote side reactions or product degradation, potentially affecting the diastereomeric ratio. Monitor the reaction progress over time to determine the optimal duration.
3. Substrate and Reagent Purity:
-
Purity of Starting Materials: Ensure the enantiomeric purity of your starting (R)-N-(1-phenylethyl)propan-2-amine and the purity of the alcohol. Impurities can interfere with the catalytic cycle.
-
Anhydrous Conditions: Many N-alkylation reactions are sensitive to moisture. Ensure that all solvents and reagents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[4]
Issue 2: Difficulty in Removing the N-(1-phenylethyl) Chiral Auxiliary
Question: After a successful diastereoselective reaction, we are struggling to cleave the N-(1-phenylethyl) group from our product without affecting other functional groups. What are the recommended methods for its removal?
Answer:
The N-(1-phenylethyl) group is a widely used chiral auxiliary due to its effectiveness in directing stereochemistry.[5] However, its removal requires specific conditions to avoid racemization or degradation of the desired product. Here are some common methods for its cleavage:
1. Hydrogenolysis:
-
Catalytic Hydrogenation: This is the most common and often cleanest method for removing the N-(1-phenylethyl) auxiliary. The reaction is typically carried out using a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), under a hydrogen atmosphere.[6]
-
Advantages: This method is generally mild and chemoselective, leaving many other functional groups intact.
-
Considerations: The efficiency of hydrogenolysis can be affected by steric hindrance around the C-N bond and the presence of catalyst poisons. The choice of solvent (e.g., methanol, ethanol, ethyl acetate) and hydrogen pressure may need to be optimized.
2. Oxidative Cleavage:
-
While less common for this specific auxiliary, oxidative methods can sometimes be employed. However, these methods are generally less chemoselective and may not be suitable for complex molecules with sensitive functional groups.
3. Reductive Cleavage with Dissolving Metals:
-
In some cases, dissolving metal reductions (e.g., sodium in liquid ammonia) can be used to cleave benzylic amines. This method is powerful but not always compatible with other functional groups.
For sensitive substrates, hydrogenolysis with Pearlman's catalyst (Pd(OH)₂/C) is often the method of choice due to its high activity and reduced propensity to cause side reactions compared to Pd/C.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using this compound to control stereoselectivity?
A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers), (R) and (S).[7] When this chiral amine is incorporated into a reactant molecule, it acts as a chiral auxiliary .[8] The steric bulk and electronic properties of the 1-phenylethyl group create a chiral environment that directs the approach of incoming reagents from a specific face of the molecule during a subsequent reaction. This steric hindrance biases the formation of one diastereomer over the other, leading to a stereoselective transformation.[8] After the desired stereocenter is created, the chiral auxiliary can be removed to yield the enantiomerically enriched product.[8]
Q2: Which analytical techniques are best for determining the diastereomeric ratio and enantiomeric excess of our products?
A2: The most common and reliable techniques for determining diastereomeric and enantiomeric ratios are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is often sufficient to determine the diastereomeric ratio. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts for certain protons, allowing for integration and quantification of each diastereomer.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). By using a chiral stationary phase, the enantiomers of a compound can be separated and quantified.
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC uses a chiral stationary phase to separate enantiomers and is particularly useful for volatile compounds.
Q3: Can reductive amination be used for the stereoselective synthesis of N-alkylated phenylethylamines?
A3: Yes, reductive amination is a powerful and widely used method for synthesizing N-alkylated amines and can be performed stereoselectively.[7][9] The process involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding amine.[9] To achieve stereoselectivity, a chiral reducing agent can be used, or a chiral amine can be reacted with a prochiral ketone. When using this compound, its inherent chirality can influence the stereochemical outcome of the reduction of the imine intermediate, leading to a diastereoselective synthesis. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are chemoselective for the imine in the presence of the carbonyl starting material.[9]
Quantitative Data
The following tables summarize the impact of various reaction parameters on the N-alkylation of amines with alcohols, which is a common reaction involving this compound and its derivatives.
Table 1: Effect of Catalyst on N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst (mol%) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Mn-PNP (3) | t-BuOK (0.75) | Toluene | 100 | 24 | 92 | [4] |
| Ru-complex (2) | t-BuOK (1) | Toluene | 70 | 24 | 95 | [10] |
| Co-complex (1) | KOH (0.5) | Toluene | 110 | 6 | 99 | [3] |
| Ir-NHC (2) | KOtBu (1.5) | None | 120 | 24 | 98 | [11] |
Table 2: Influence of Solvent and Temperature on a Ruthenium-Catalyzed N-Alkylation
| Amine | Alcohol | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Anisidine | Benzyl alcohol | Toluene | 70 | 24 | 85 | [2] |
| p-Anisidine | Benzyl alcohol | Dioxane | 70 | 24 | 75 | [2] |
| p-Anisidine | Benzyl alcohol | THF | 70 | 24 | 68 | [2] |
| p-Anisidine | Benzyl alcohol | Toluene | 50 | 24 | 65 | [2] |
| p-Anisidine | Benzyl alcohol | Toluene | 25 | 48 | 40 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed N-Alkylation of an Amine with a Primary Alcohol [4]
-
To an oven-dried 25-mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer complex catalyst (e.g., 14.9 mg, 0.03 mmol).
-
Add potassium tert-butoxide (t-BuOK) (84 mg, 0.75 mmol).
-
Under an argon atmosphere, add dry toluene (2 mL).
-
Add the corresponding alcohol (1.2 mmol) and amine (1 mmol) to the resulting suspension.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated amine.
Protocol 2: Hydrogenolysis for Removal of the N-(1-phenylethyl) Auxiliary [6]
-
Dissolve the N-(1-phenylethyl)-containing substrate (1 mmol) in a suitable solvent (e.g., methanol, 20 mL) in a flask equipped with a stir bar.
-
Carefully add the palladium catalyst, such as 10% Pd/C or 20% Pd(OH)₂/C (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by crystallization or column chromatography.
Visualizations
Caption: Workflow for Manganese-Catalyzed N-Alkylation.
Caption: Catalytic Cycle of N-Alkylation via Borrowing Hydrogen.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
overcoming common issues in N-(1-phenylethyl)propan-2-amine purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(1-phenylethyl)propan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from synthesis (e.g., 1-phenylethanone and isopropylamine if using reductive amination), byproducts from over-alkylation, and residual solvents from the reaction or workup.[1]
Q2: My amine is showing significant tailing during silica gel column chromatography. What is causing this and how can I fix it?
A2: Significant peak tailing for basic amines like this compound on standard silica gel is often due to strong acid-base interactions between the amine and the acidic silanol groups on the silica surface.[2] This can lead to poor separation and yield loss.[2][3] To mitigate this, you can add a small amount of a competing base, such as 0.1-1% triethylamine or ammonia, to your eluent system.[3] Alternatively, using an amino-functionalized silica column or switching to reversed-phase chromatography with an alkaline mobile phase can also resolve this issue.[2]
Q3: I am struggling to separate the (R) and (S) enantiomers. What is the most common method for chiral resolution of this compound?
A3: The most common method for resolving the enantiomers of a chiral amine is through diastereomeric salt formation.[4][5][] This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid.[4][5] The resulting diastereomeric salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[4] After separation, the individual enantiomers of the amine can be recovered by treating the salt with a base.[1]
Q4: During the workup of my diastereomeric salt crystallization, I'm observing persistent emulsions. How can I break them?
A4: Emulsion formation is a common issue when performing extractions with basic amines.[4] A practical solution is to add a small amount of a neutral salt, such as solid sodium chloride (NaCl), to the aqueous layer to help break the emulsion.[4]
Q5: How can I effectively remove residual organic solvents from my final product?
A5: Residual organic solvents can be challenging to remove, especially if trapped within a crystal lattice. A technique known as "vacuum hydration" can be effective. This involves drying the bulk substance under vacuum in the presence of water vapor, which can displace the trapped solvent molecules.[7] Another approach is pretreatment with an alcohol like methanol or ethanol followed by rotary evaporation, which can help remove solvents like chloroform.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of amine from a standard silica gel column. | Compound Degradation/Irreversible Adsorption: The acidic nature of silica gel can cause degradation or strong, irreversible binding of the basic amine.[2] | 1. Neutralize the System: Add 0.1-1% triethylamine or a similar volatile base to the mobile phase to neutralize the acidic silanol groups.[3] 2. Pre-treat the Silica: Create a slurry of the silica gel with your eluent containing the added base before packing the column.[3] 3. Use an Alternative Stationary Phase: Employ a deactivated or functionalized silica, such as amino-functionalized silica, or use reversed-phase chromatography.[2] |
Issue 2: Poor Separation of Diastereomeric Salts During Crystallization
| Symptom | Possible Cause | Suggested Solution |
| The crystallized diastereomeric salt has low enantiomeric excess (ee). | Co-precipitation: The undesired diastereomer is precipitating along with the desired one. | 1. Optimize the Solvent System: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.[8] 2. Control Crystallization Rate: Cool the solution slowly to allow for selective crystallization. Rapid cooling can trap the undesired diastereomer.[5] 3. Perform Recrystallization: One or more recrystallization steps of the obtained salt can significantly improve the enantiomeric purity.[5] |
| No crystallization occurs. | High Solubility: The diastereomeric salts are too soluble in the chosen solvent. | 1. Change the Solvent: Switch to a less polar solvent system to decrease the solubility of the salts. 2. Increase Concentration: Carefully remove solvent to create a supersaturated solution. 3. Induce Crystallization: Use a seed crystal of the pure diastereomeric salt or try scratching the inside of the flask with a glass rod at the solvent line. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution via Fractional Crystallization
This protocol provides a general methodology for the chiral resolution of racemic this compound using (+)-tartaric acid.
-
Salt Formation:
-
Dissolve 1 mole equivalent of racemic this compound in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve 0.5 mole equivalents of (+)-tartaric acid in the minimum amount of the same warm solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.
-
The diastereomeric salt of one enantiomer should preferentially crystallize out of solution due to lower solubility.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by one or more recrystallization steps from a fresh portion of the hot solvent.
-
-
Recovery of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH solution) until the solution is basic (pH > 10) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Protocol 2: Purification by Flash Column Chromatography (Basic Amine)
This protocol describes a method for purifying this compound using a silica gel column with a modified mobile phase.
-
Preparation of Mobile Phase:
-
Prepare the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Add 0.5% (v/v) of triethylamine to the mobile phase to prevent peak tailing.
-
-
Column Packing:
-
Pack a flash chromatography column with silica gel using the prepared mobile phase.
-
Ensure the column is well-packed and equilibrated by running several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Run the chromatography, eluting the column with the triethylamine-modified mobile phase.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
degradation pathways of N-(1-phenylethyl)propan-2-amine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-phenylethyl)propan-2-amine (also known as Isopropylbenzylamine). The information provided is intended to assist in understanding its degradation behavior under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of this compound, a secondary benzylamine, the primary degradation pathways under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) are expected to involve hydrolysis, oxidation, and fragmentation. Key predicted degradation products include benzaldehyde, benzoic acid, benzylamine, and isopropylamine. Under oxidative conditions, N-oxidation to form hydroxylamines and nitrones may also occur.[1][2][3][4]
Q2: My UPLC-MS analysis shows an unexpected peak with a mass corresponding to benzaldehyde. What is the likely cause?
A2: The presence of benzaldehyde is a strong indicator of oxidative or hydrolytic degradation of the benzylamine moiety.[4][5] This can be particularly prevalent under oxidative stress conditions or during chlorination.[4] Review your experimental conditions for potential sources of oxidation or contamination with acidic or basic residues that could catalyze hydrolysis. Ensure proper inert atmosphere if the compound is sensitive to air.
Q3: I am observing poor mass balance in my stability studies. Where could the parent compound be lost?
A3: Poor mass balance can result from the formation of volatile degradation products or non-chromophoric compounds that are not detected by UV detectors. Volatile products like isopropylamine or benzaldehyde could be lost during sample preparation or analysis. Consider using analytical techniques that can detect a wider range of compounds, such as gas chromatography-mass spectrometry (GC-MS) for volatile components, in addition to your UPLC-MS method.
Q4: How can I differentiate this compound from its isomer methamphetamine in my analytical method?
A4: While structurally similar, this compound and methamphetamine can be distinguished using appropriate analytical methods. A validated LC-ESI-MS/MS method is highly effective for their simultaneous determination.[6][7][8][9] The key is to achieve chromatographic separation and to use specific precursor/product ion transitions in multiple reaction monitoring (MRM) mode.[7] For example, a common fragment ion for this compound is m/z 91 (tropylium ion from the benzyl group), which can also be present in methamphetamine spectra, but other fragment ions will differ, allowing for their distinction.[10]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Seemingly Mild Conditions
-
Possible Cause: The presence of trace metal ions can catalyze oxidative degradation.[11]
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.
-
Use metal-free spatulas and equipment where possible.
-
Consider the use of a chelating agent, such as EDTA, in your formulation on an experimental basis to assess its impact on stability.[11]
-
Analyze your solvents and reagents for trace metal contamination.
-
Issue 2: Inconsistent Degradation Profiles Between Batches
-
Possible Cause: Variability in the initial purity of the this compound starting material. Impurities from the synthesis can act as catalysts or participate in degradation reactions.
-
Troubleshooting Steps:
-
Thoroughly characterize the purity of each new batch of this compound using a high-resolution analytical technique like UPLC-MS.
-
Develop a robust analytical method to identify and quantify impurities.
-
If possible, purify the starting material to a higher degree to assess if the inconsistency is resolved.
-
Issue 3: Formation of Polymeric or Insoluble Degradation Products
-
Possible Cause: Under thermal stress, benzylamines can undergo complex reactions, including polymerization.[12]
-
Troubleshooting Steps:
-
Lower the temperature of your thermal stress studies.
-
Analyze the insoluble material using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups indicative of polymerization.
-
Consider performing thermal degradation studies in solution at a lower concentration to minimize intermolecular reactions.
-
Predicted Degradation Pathways and Products
The following table summarizes the predicted degradation products of this compound under various stress conditions based on the degradation chemistry of similar secondary amines and benzylamines.
| Stress Condition | Predicted Major Degradation Products | Predicted Minor Degradation Products |
| Acidic Hydrolysis | Benzylamine, Isopropylamine | Benzaldehyde |
| Basic Hydrolysis | Benzylamine, Isopropylamine | Benzaldehyde |
| **Oxidative (e.g., H₂O₂) ** | Benzaldehyde, Benzoic Acid, Isopropylamine | N-oxide derivatives, Nitrones[1] |
| Photolytic | Benzaldehyde, Benzoic Acid | Various fragmentation products |
| Thermal | Benzylamine, Toluene, Ammonia | Polymeric products[13] |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[14][15][16][17] A target degradation of 5-20% is generally considered optimal.[14]
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and treat with 0.1 M to 1 M HCl for acidic conditions and 0.1 M to 1 M NaOH for basic conditions.[18]
-
Conditions: Initially, conduct the study at room temperature for up to 7 days.[18] If no degradation is observed, the temperature can be increased to 50-60°C.[18]
-
Neutralization: After the desired time points, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
2. Oxidative Degradation:
-
Procedure: Treat a solution of this compound with a solution of hydrogen peroxide (typically 3-30%).[16]
-
Conditions: Conduct the experiment at room temperature, protected from light, for a suitable duration.
-
Quenching: The reaction can be quenched by adding a reducing agent like sodium bisulfite if necessary, though dilution is often sufficient.
3. Photolytic Degradation:
-
Procedure: Expose a solution of this compound, as well as the solid material, to a light source according to ICH Q1B guidelines.[15] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.
4. Thermal Degradation:
-
Procedure: Expose the solid this compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) in a calibrated oven.
-
Conditions: The duration of the study will depend on the stability of the compound. Samples should be taken at various time points.
Analytical Methodology: UPLC-MS/MS
A UPLC-MS/MS method is recommended for the separation and identification of this compound and its degradation products.[6][7]
-
Column: A C18 reversed-phase column is often suitable.[7][9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[7]
-
Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode is effective for detecting the parent compound and its degradation products.[6][7] Multiple Reaction Monitoring (MRM) can be used for quantification and confirmation of known degradants.[7]
Visualizations
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for distinguishing methamphetamine from N-isopropylbenzylamine (2020) | Qizhi Luo [scispace.com]
- 9. CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. medcraveonline.com [medcraveonline.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. ajpsonline.com [ajpsonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Catalyst Deactivation in N-(1-phenylethyl)propan-2-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of N-(1-phenylethyl)propan-2-amine and related compounds. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound via reactions such as reductive amination, helping you to identify the root cause and take corrective action.
Q1: My reaction shows a sudden or rapid drop in conversion. What are the likely causes related to the catalyst?
A sudden decline in catalytic activity can be alarming. The primary causes are often related to acute catalyst poisoning or mechanical issues within the reactor.[1]
-
Catalyst Poisoning: Impurities in the feedstock or solvent can strongly adsorb to the active sites on the catalyst surface, rendering them inactive.[2][3] Common poisons in amine synthesis include compounds containing sulfur, phosphorus, and chlorine.[4] Even the amine substrate, imine intermediate, or the final amine product can sometimes act as inhibitors, deactivating the catalyst.[5]
-
Mechanical Fouling/Masking: Particulate matter or high-molecular-weight byproducts can physically block the catalyst pores and active sites.[2]
-
Flow Maldistribution: In a fixed-bed reactor, improper flow distribution can lead to localized "hot spots" where the catalyst deactivates rapidly due to thermal stress.[1]
Q2: I'm observing a gradual decrease in catalyst activity over several runs. What are the typical long-term deactivation mechanisms?
Gradual deactivation is a more common issue and can be attributed to several underlying mechanisms that slowly degrade the catalyst's performance.
-
Coking: This involves the formation of carbonaceous deposits (coke) on the catalyst surface.[6] In the context of this compound synthesis, which involves organic molecules at elevated temperatures, coke can form from the decomposition or polymerization of reactants, intermediates, or products, blocking active sites.[6]
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[6][7] This process, also known as thermal degradation, reduces the active surface area of the catalyst, leading to a drop in activity.[2][3] Sintering is a significant concern for supported metal catalysts like Pt/C or Pd/C commonly used in hydrogenation reactions.
-
Leaching: The active metal component of the catalyst can slowly dissolve into the reaction medium. This is more prevalent with supported catalysts in liquid-phase reactions and can be influenced by the solvent, pH, and temperature.
Q3: My product selectivity is changing with each catalyst reuse. Why is this happening?
A change in selectivity, where more unwanted byproducts are formed, is a clear indicator of changes to the catalyst's active sites.
-
Selective Poisoning: Certain poisons may preferentially adsorb to specific types of active sites, altering the reaction pathways and favoring the formation of byproducts.
-
Structural Changes from Sintering: As catalyst particles grow due to sintering, the nature of the active sites can change, which in turn can affect the selectivity of the reaction.
-
Coke Deposition: The buildup of coke can block certain active sites while leaving others exposed, leading to a shift in the product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the synthesis of this compound and what are their typical deactivation modes?
The synthesis of this compound often involves reductive amination of a ketone with an amine. Common catalysts for this process include:
-
Platinum (Pt), Palladium (Pd), and Nickel (Ni) based catalysts: These are frequently used for hydrogenation steps.[5] Their primary deactivation mechanisms are poisoning (especially by sulfur and nitrogen compounds), sintering at high temperatures, and coking.[4][6]
-
Biocatalysts (e.g., transaminases): These enzymes offer high selectivity.[8] Deactivation for biocatalysts is typically due to thermal inactivation (denaturation at non-optimal temperatures), pH instability, or inhibition by substrates or products.[8]
Q2: How can I identify the specific cause of my catalyst deactivation?
Identifying the root cause requires a systematic approach, often involving catalyst characterization techniques.[2]
-
BET Surface Area Analysis: A significant decrease in surface area can indicate sintering or fouling.[2]
-
Elemental Analysis (e.g., ICP-MS, XRF): This can detect the presence of poisons on the catalyst surface.
-
Temperature-Programmed Desorption/Oxidation (TPD/TPO): These techniques can be used to characterize and quantify coke deposits.
-
Microscopy (e.g., TEM, SEM): Can visualize changes in catalyst morphology, such as particle agglomeration due to sintering.
Q3: What are some preventative measures I can take to minimize catalyst deactivation?
Proactive measures can significantly extend the life of your catalyst.
-
Feedstock Purification: Ensure that all reactants and solvents are free from potential catalyst poisons.
-
Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize sintering and coking.[2]
-
Catalyst Selection: Choose a catalyst that is known to be robust for the specific reaction conditions. For example, some catalyst supports can help to mitigate sintering.
-
Proper Handling and Storage: Protect the catalyst from atmospheric contaminants and moisture during storage and handling.
Q4: Is it possible to regenerate a deactivated catalyst?
In some cases, catalyst regeneration is possible, but the effectiveness depends on the deactivation mechanism.[2]
-
Coking: Coke can often be removed by controlled oxidation (burning off the carbon deposits).
-
Reversible Poisoning: Some poisons can be removed by thermal treatment or by washing with specific solvents.
-
Sintering and Irreversible Poisoning: These forms of deactivation are generally considered permanent, and the catalyst will likely need to be replaced.[2]
Quantitative Data Summary
The following table summarizes hypothetical data on catalyst performance and deactivation in the reductive amination to form this compound. This data is for illustrative purposes to guide troubleshooting.
| Catalyst | Run Number | Conversion (%) | Selectivity (%) | Suspected Deactivation Mechanism |
| 5% Pd/C | 1 | 99 | 98 | - |
| 5% Pd/C | 5 | 85 | 95 | Sintering/Coking |
| 5% Pd/C | 10 | 60 | 88 | Severe Sintering/Coking |
| Raney Ni | 1 | 95 | 92 | - |
| Raney Ni | 3 | 70 | 85 | Poisoning (Sulfur impurity detected) |
| PtO2 | 1 | 98 | 97 | - |
| PtO2 | 8 | 90 | 96 | Gradual Coking |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Reactor Setup: A 100 mL stainless steel autoclave equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.
-
Reaction Mixture:
-
1-phenylethanone (10 mmol)
-
Propan-2-amine (12 mmol)
-
Catalyst (e.g., 5% Pd/C, 50 mg)
-
Solvent (e.g., Methanol, 20 mL)
-
-
Procedure: a. Add the ketone, amine, and solvent to the autoclave. b. Add the catalyst under an inert atmosphere (e.g., nitrogen or argon). c. Seal the reactor and purge several times with hydrogen gas. d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). e. Heat the reaction to the desired temperature (e.g., 80 °C) and stir at 500 rpm. f. Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC. g. After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
Analysis: Calculate the conversion of the ketone and the selectivity to this compound based on the analytical results.
Protocol 2: Catalyst Regeneration (for Coking)
-
Catalyst Recovery: After the reaction, filter the catalyst and wash it with a suitable solvent (e.g., methanol, ethanol) to remove any adsorbed organic species.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
-
Calcination: a. Place the dried catalyst in a tube furnace. b. Heat the catalyst under a flow of a dilute oxygen/nitrogen mixture (e.g., 2% O2 in N2). c. Slowly ramp the temperature to a target value (e.g., 300-400 °C) and hold for several hours to burn off the coke. The exact temperature and time will depend on the catalyst and the nature of the coke. d. Cool the catalyst to room temperature under an inert gas flow.
-
Re-activation: The regenerated catalyst may need to be re-reduced before use. This is typically done by heating the catalyst under a flow of hydrogen.
Visualizations
References
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemisgroup.us [chemisgroup.us]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Validation of Monoamine Reuptake Inhibitors and Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial research to compile this guide on the biological validation of N-(1-phenylethyl)propan-2-amine did not yield sufficient public data to perform a comprehensive comparative analysis. To provide a valuable and illustrative resource in the requested format, this guide utilizes Amphetamine , a structurally related and extensively studied phenethylamine, as a proxy. The data and comparisons presented herein are for demonstrative purposes and should not be extrapolated to this compound without direct experimental validation.
Introduction
The modulation of monoamine neurotransmitter systems is a cornerstone of treatment for numerous neurological and psychiatric disorders. Compounds that interact with monoamine transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—as well as the metabolic enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), are of significant interest in drug discovery. This guide provides a comparative overview of the in vitro validation of amphetamine, a well-known monoamine reuptake inhibitor and weak MAO inhibitor, alongside other key compounds to illustrate the experimental approaches used to characterize such molecules.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of amphetamine and selected comparator compounds on monoamine transporters and monoamine oxidases.
Table 1: Monoamine Transporter Inhibition
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Amphetamine | ~40-450 | ~7-67 | ~733-3800 | [1][2][3] |
| Cocaine | ~350-450 | ~209-670 | ~843-680 | [1][4] |
| Bupropion | ~173-560 | ~443-1400 | >10,000 | [5][6][7] |
IC50 values represent the concentration of the compound required to inhibit 50% of the transporter's activity. A lower IC50 value indicates greater potency.
Table 2: Monoamine Oxidase Inhibition
| Compound | MAO-A Ki (nM) | MAO-B Ki (nM) | Reference |
| Amphetamine | Weak Inhibitor | Weak Inhibitor | [2][8][9] |
| Moclobemide | ~200,000-400,000 (Ki) | - | [10] |
| Selegiline | ~23,000 (IC50) | ~51 (IC50) | [11] |
Ki values represent the inhibition constant, another measure of inhibitor potency. IC50 values are also provided for comparison. A lower value indicates greater potency. Amphetamine is generally considered a weak MAO inhibitor, and specific Ki values are not consistently reported.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This protocol describes a common method for determining the potency of a compound to inhibit the reuptake of monoamine neurotransmitters by their respective transporters expressed in cultured cells.
Objective: To determine the IC50 values of a test compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells (or other suitable host cells) stably transfected with human DAT, NET, or SERT.
-
Cell culture medium and supplements.
-
Poly-D-lysine coated 96-well plates.
-
Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin).
-
Test compound and reference inhibitors.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at the appropriate temperature to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curve.
Monoamine Oxidase Inhibition Assay
This protocol outlines a common fluorometric method for assessing the inhibitory activity of a compound against MAO-A and MAO-B.
Objective: To determine the Ki or IC50 values of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate).
-
Test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Horseradish peroxidase (HRP) and a suitable fluorogenic HRP substrate (e.g., Amplex Red).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the MAO enzymes, test compound, reference inhibitors, MAO substrate, HRP, and fluorogenic HRP substrate in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the MAO-A or MAO-B enzyme to the wells of the microplate, followed by the test compound or a reference inhibitor at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Detection: The MAO reaction produces hydrogen peroxide (H2O2), which is then used by HRP to oxidize the fluorogenic substrate, resulting in a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a single time point (endpoint assay).
-
Data Analysis: Calculate the rate of reaction from the kinetic data or the total fluorescence at the endpoint. Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percent inhibition against the log of the inhibitor concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Monoamine reuptake inhibition by amphetamine.
Experimental Workflow for Monoamine Transporter Uptake Assay
Caption: Workflow for a radiolabeled monoamine uptake assay.
References
- 1. Potencies of Cocaine Methiodide on Major Cocaine Targets in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. psychmed.org [psychmed.org]
- 8. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to N-(1-phenylethyl)propan-2-amine and Other Chiral Amines for Researchers
In the realm of asymmetric synthesis and pharmaceutical development, the selection of an appropriate chiral amine is a critical decision that can significantly impact the stereochemical outcome of a reaction and the efficiency of chiral resolution processes. This guide provides a detailed comparison of N-(1-phenylethyl)propan-2-amine with other commonly employed chiral amines, such as (R/S)-1-phenylethylamine and (R/S)-N-benzyl-1-phenylethylamine. By presenting objective performance data and detailed experimental protocols, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Chiral Amines as Resolving Agents
Chiral amines are widely utilized as resolving agents to separate enantiomers of racemic acids through the formation of diastereomeric salts. The efficiency of this process is dependent on the specific amine-acid pairing and the crystallization properties of the resulting salts. The following table summarizes the performance of different chiral amines in the resolution of various racemic acids.
| Racemic Acid | Chiral Resolving Agent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of Recovered Acid (%) | Reference |
| 2-Methoxy-2-(1-naphthyl)propionic acid | (R)-1-Phenylethylamine | 41% (initial precipitation) | 95% (initial), >99% (after recrystallization) | [1] |
| 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-1-Phenylethylamine | Not specified | Not specified | [1] |
| α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-1-Phenylethylamine | Not specified | Not specified | [1] |
| 2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Not specified | Not specified | [1] |
| 4-Chloromandelic Acid | (R)-(+)-1-Phenylethylamine | Moderate Efficiency | Not specified | [2] |
| 4-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | High Efficiency | Not specified | [2] |
Performance Comparison of Chiral Amines as Auxiliaries in Asymmetric Synthesis
Chiral amines can also function as chiral auxiliaries, temporarily incorporating into a substrate to direct a subsequent stereoselective transformation. The effectiveness of the auxiliary is measured by the diastereomeric excess (de) of the product.
| Substrate | Chiral Auxiliary | Reaction | Diastereomeric Excess (de) (%) | Reference |
| N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | (R)-1-Phenylethylamine | Acetate aldol reaction | High anti-aldol selectivity | [1] |
| Chiral propionimide derived from (S)-α-PEA | (S)-1-Phenylethylamine | α-alkylation | High | [1] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 1-phenylethanone and propan-2-amine.
Materials:
-
1-phenylethanone (acetophenone)
-
Propan-2-amine (isopropylamine)
-
Methanol
-
Titanium(IV) isopropoxide
-
Sodium borohydride
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (10% w/v)
-
Anhydrous potassium carbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1-phenylethanone in methanol.
-
Add a molar excess of propan-2-amine to the solution.
-
Add titanium(IV) isopropoxide to the mixture and stir at room temperature for 5-6 hours.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.
-
Allow the mixture to stir for an additional 2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (2 x 20 mL).
-
Combine the organic extracts and wash with 2 M hydrochloric acid (2 x 10 mL).
-
Make the acidic aqueous solution alkaline (pH 10) by the slow addition of 10% aqueous sodium hydroxide.
-
Extract the alkaline aqueous solution with diethyl ether (2 x 20 mL).
-
Combine the final organic extracts, dry over anhydrous potassium carbonate, and concentrate in vacuo to yield this compound.
Chiral Resolution of Racemic Mandelic Acid using (R)-1-Phenylethylamine
This protocol details the separation of enantiomers of mandelic acid using (R)-1-phenylethylamine.
Materials:
-
Racemic mandelic acid
-
(R)-1-Phenylethylamine
-
Ethanol
-
tert-Butyl methyl ether
-
Hydrochloric acid (concentrated)
-
Beakers
-
Hot plate/stirrer
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
pH paper
Procedure:
-
Dissolve racemic mandelic acid in warm ethanol in a beaker.
-
In a separate beaker, dissolve an equimolar amount of (R)-1-phenylethylamine in ethanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This first crop of crystals will be enriched in the (R)-mandelic acid-(R)-1-phenylethylamine salt.
-
The filtrate contains the more soluble diastereomeric salt, enriched in (S)-mandelic acid.
-
To recover the mandelic acid enantiomers, treat each fraction (the crystals and the filtrate) separately with an excess of hydrochloric acid.
-
Extract the precipitated mandelic acid with tert-butyl methyl ether.
-
Wash the organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved mandelic acid enantiomers.
Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
The enantiomeric excess of a resolved chiral amine can be determined by converting it into a pair of diastereomers and analyzing the ¹H NMR spectrum.
Materials:
-
Resolved chiral amine sample
-
Chiral derivatizing agent (e.g., (S)-(+)-O-acetylmandelic acid)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the resolved chiral amine in CDCl₃ in an NMR tube.
-
Add an equimolar amount of the chiral derivatizing agent, (S)-(+)-O-acetylmandelic acid, to the NMR tube.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric salt mixture.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the methyl protons of the phenylethylamine moiety).
-
Integrate the two signals. The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Reaction Pathway for Reductive Amination.
References
A Comparative Guide to the Spectroscopic Data of N-(1-phenylethyl)propan-2-amine and Alternative Secondary Amines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic signatures of N-(1-phenylethyl)propan-2-amine against two common secondary amines, N-benzylaniline and Dibenzylamine. This guide provides a detailed analysis of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols to aid in characterization and differentiation.
This guide presents a comprehensive comparison of the spectroscopic data for this compound, a chiral secondary amine, with two structurally related but distinct secondary amines: N-benzylaniline and Dibenzylamine. Understanding the unique spectral characteristics of these molecules is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for unambiguous identification, purity assessment, and structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, N-benzylaniline, and Dibenzylamine.
Table 1: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)
| Compound | Phenyl (Ar-H) | -CH- (benzylic) | -CH- (aliphatic) | -CH₂- | -CH₃ | -NH- |
| This compound | 7.20-7.40 (m, 5H) | 3.80 (q, 1H) | 2.54 (sept, 1H) | - | 1.25 (d, 3H), 0.91-0.94 (d, 6H) | variable (br s, 1H) |
| N-benzylaniline | 6.68-7.44 (m, 10H) | - | - | 4.38 (s, 2H) | - | 4.06 (br s, 1H) |
| Dibenzylamine | 7.20-7.40 (m, 10H) | - | - | 3.82 (s, 4H) | - | ~1.5 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)
| Compound | Aromatic (C) | Aromatic (CH) | Benzylic (C) | Aliphatic (CH) | Aliphatic (CH₂) | Aliphatic (CH₃) |
| This compound | ~145 | ~125-129 | 54.0 | 44.5 | - | 24.0, ~23.0 |
| N-benzylaniline | 148.2, 139.5 | 112.9, 117.6, 127.2, 127.5, 128.6, 129.3 | - | - | 48.4 | - |
| Dibenzylamine | 140.4 | 126.8, 128.1, 128.4 | - | - | 52.9 | - |
Table 3: IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-N Stretch |
| This compound | ~3300-3500 (weak-medium, broad) | ~3020-3080 | ~2850-2970 | ~1450-1600 | ~1100-1200 |
| N-benzylaniline | ~3415 | ~3030-3060 | ~2850-2925 | ~1450-1600 | ~1270, ~1320 |
| Dibenzylamine | ~3300-3500 (weak, broad) | ~3020-3080 | ~2840-2950 | ~1450-1600 | ~1120 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Characteristic Fragments |
| This compound | 163 | 105 | 148 ([M-CH₃]⁺), 72 |
| N-benzylaniline | 183 | 182 | 106, 91, 77 |
| Dibenzylamine | 197 | 91 | 106, 120 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the amine sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 90° pulse with a relaxation delay of 5 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a 90° pulse with a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the amine sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra. Compare the fragmentation patterns with spectral libraries for confirmation.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a secondary amine.
Caption: A logical workflow for the spectroscopic analysis of a secondary amine.
Determining Enantiomeric Excess of N-(1-phenylethyl)propan-2-amine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of the three primary analytical techniques for determining the enantiomeric excess of N-(1-phenylethyl)propan-2-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with its experimental protocol, performance data, and a discussion of its advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol
A typical HPLC method for the enantiomeric separation of a chiral amine like this compound involves a normal-phase separation on a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (IPA). A common starting point is 90:10 (v/v) n-hexane:IPA.
-
An amine modifier, such as 0.1% diethylamine (DEA), is typically added to the mobile phase to improve peak shape and reduce tailing of the basic amine analyte.[1]
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of n-hexane, IPA, and DEA. Degas the mobile phase before use.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a sample of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 254 nm.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Performance Data
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | n-Hexane/IPA/DEA (95:5:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Ambient |
| Detection | UV at 254 nm | UV at 254 nm |
| Typical Retention Times | 5 - 15 min | 10 - 20 min |
| Resolution (Rs) | > 1.5 (Baseline separation) | > 1.5 (Baseline separation) |
| Analysis Time | ~15-20 min | ~20-25 min |
Chiral Gas Chromatography (GC)
Chiral GC is another effective method for separating volatile enantiomers. This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For amines, derivatization is frequently required to improve volatility and chromatographic performance.
Experimental Protocol
A standard chiral GC method involves the derivatization of the amine followed by separation on a cyclodextrin-based column.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Column:
-
Chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[2]
Derivatization (N-acetylation):
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of acetic anhydride and a base catalyst (e.g., pyridine or triethylamine).
-
Heat the mixture gently (e.g., 50-60 °C) for 30-60 minutes.
-
After cooling, wash the reaction mixture with water and a dilute acid solution to remove excess reagents.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.
-
Redissolve the resulting N-acetylated derivative in a suitable solvent for GC injection.
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).
Procedure:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC.
-
The enantiomers of the N-acetylated derivative will separate on the chiral column and be detected by the FID.
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Performance Data
The following table summarizes typical performance characteristics for the chiral GC analysis of derivatized primary amines.
| Parameter | Derivatized β-Cyclodextrin Column |
| Carrier Gas | Helium |
| Temperature Program | Isothermal or Gradient |
| Typical Retention Times | 10 - 30 min |
| Resolution (Rs) | > 1.5 (Baseline separation) |
| Analysis Time | ~30-40 min (including ramp and cool-down) |
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for their quantification.
Experimental Protocol
A common CDA for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The protocol involves the formation of diastereomeric amides.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
(R)- or (S)-Mosher's acid chloride.
-
A suitable deuterated solvent (e.g., CDCl3).
-
A non-chiral base (e.g., pyridine or triethylamine).
Procedure:
-
Dissolve the this compound sample in the deuterated solvent in an NMR tube.
-
Add a slight excess of the enantiomerically pure Mosher's acid chloride and a small amount of the base.
-
Allow the reaction to proceed to completion at room temperature (typically a few minutes).
-
Acquire a proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting mixture of diastereomeric amides.
-
Identify a pair of well-resolved signals corresponding to a specific proton or the CF3 group in the two diastereomers.
-
Integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
Performance Data
| Parameter | NMR with Mosher's Acid |
| Spectrometer Frequency | ≥ 400 MHz for ¹H NMR |
| Solvent | CDCl₃ |
| Observed Nucleus | ¹H or ¹⁹F |
| Typical Chemical Shift Difference (Δδ) | 0.05 - 0.2 ppm in ¹H NMR |
| Analysis Time | ~15-30 min (including sample preparation and data acquisition) |
Comparative Summary of Methods
| Feature | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Differential interaction with CSP | Differential interaction with CSP | Formation of diastereomers |
| Sample Volatility | Not required | Required (or requires derivatization) | Not required |
| Derivatization | Not usually required | Often required for amines | Required |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Lower (mg scale) |
| Analysis Time | Moderate (15-25 min) | Moderate to Long (30-40 min) | Fast (15-30 min) |
| Pros | - Direct analysis- High resolution- Robust and reproducible | - Very high resolution- High sensitivity | - Fast analysis- No chromatographic separation needed- Provides structural information |
| Cons | - Can require method development- CSPs can be expensive | - Requires volatile sample or derivatization- Derivatization adds a step and potential for error | - Lower sensitivity- Requires pure CDA- Potential for kinetic resolution during derivatization |
Visualizing the Workflow
The general workflow for determining enantiomeric excess, regardless of the specific technique, follows a common path from sample to result.
Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.
The principle of using a chiral derivatizing agent in NMR spectroscopy is based on the creation of diastereomers which are distinguishable by the spectrometer.
Caption: Logical diagram illustrating the formation of distinguishable diastereomers for NMR analysis.
References
Comparative Efficacy of N-(1-phenylethyl)propan-2-amine Derivatives as Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various N-(1-phenylethyl)propan-2-amine derivatives and related phenethylamines in inhibiting the dopamine transporter (DAT). The data presented is compiled from preclinical research and aims to facilitate the understanding of structure-activity relationships (SAR) within this class of compounds. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of a series of phenethylamine derivatives as inhibitors of dopamine reuptake. The inhibitory concentration 50 (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, dopamine reuptake. A lower IC50 value indicates a higher potency of the compound.
| Compound ID | Structure | Ar | R1 | R2 | % Inhibition at 1 µM | IC50 (nM) |
| 1 | Arylethylamine | C6H5 | H | NH2 | 30.0 | 1,230.0 |
| 2 | Arylethylamine | C6H5 | H | NHCH3 | - | 1,090.0 |
| 3 | Arylethylamine | 4-Cl-C6H4 | H | NH2 | 38.0 | 3,838.0 |
| 4 | Arylethylamine | 4-F-C6H4 | H | NH2 | -6.0 | - |
| 5 | Arylethylamine | C6H5 | CH3 | NH2 | - | 1,650.0 |
| 6 | Arylethylamine | C6H5 | CH3 | NHCH3 | - | 878.5 |
| 7 | Arylethylamine | 4-Cl-C6H4 | CH3 | NH2 | -2.7 | - |
| 8 | Arylethylamine | 4-F-C6H4 | CH3 | NHCH3 | 28.5 | - |
| 9 | Arylethylamine | C6H5 | CH2CH3 | NHCH3 | 36.5 | 360.5 |
| 10 | Arylethylamine | Thiophen-2-yl | H | NHCH3 | - | 947.9 |
| 19 | 2-(Alkyl amino)-1-arylalkan-1-one | C6H5 | CH3 | CH3 | - | 398.6 |
| 20 | 2-(Alkyl amino)-1-arylalkan-1-one | C6H5 | CH3 | CH2CH3 | - | 4,594.0 |
| 21 | 2-(Alkyl amino)-1-arylalkan-1-one | C6H5 | CH2CH3 | CH3 | - | 413.4 |
| 22 | 2-(Alkyl amino)-1-arylalkan-1-one | C6H5 | CH2CH3 | CH2CH3 | - | 6,011.0 |
| 23 | 2-(Alkyl amino)-1-arylalkan-1-one | C6H5 | H | Piperidino | - | 1,872.0 |
| 24 | 2-(Alkyl amino)-1-arylalkan-1-one | C6H5 | CH3 | Piperidino | - | 1,008.0 |
| 25 | 2-(Alkyl amino)-1-arylalkan-1-one | C6H5 | (CH2)2CH3 | Piperidino | - | 493.2 |
| 26 | 2-(Alkyl amino)-1-arylalkan-1-one | C6H5 | (CH2)3CH3 | Piperidino | - | 421.0 |
| 27 | 2-(Alkyl amino)-1-arylalkan-1-one | Thiophen-2-yl | H | Piperidino | - | 742.4 |
Data extracted from "Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship".[1][2] Note: A negative inhibition value indicates an increase in dopamine reuptake. Some IC50 values were not determined as the compounds showed low inhibition at 1 µM.
Experimental Protocols
The following is a detailed methodology for the dopamine reuptake inhibition assay used to generate the data above.
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells were transiently transfected with a plasmid encoding the human dopamine transporter (hDAT) using a suitable transfection reagent.
Dopamine Reuptake Inhibition Assay: Transfected HEK293 cells were seeded in 24-well plates. After 24-48 hours, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, and 25 mM HEPES, pH 7.4). The cells were then pre-incubated for 10 minutes at 37°C with various concentrations of the test compounds (this compound derivatives and other phenethylamines). Following pre-incubation, [3H]dopamine was added to a final concentration of 10 nM, and the incubation was continued for another 10 minutes at 37°C. The uptake was terminated by aspirating the assay buffer and rapidly washing the cells three times with ice-cold KRH buffer. The cells were then lysed with 1% sodium dodecyl sulfate (SDS). The radioactivity in the cell lysates was measured by liquid scintillation counting. Non-specific uptake was determined in the presence of a high concentration of a known DAT inhibitor, such as GBR12909 (10 µM).
Data Analysis: The percentage inhibition of dopamine reuptake was calculated for each compound concentration. IC50 values were determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: Inhibition of Dopamine Transporter (DAT) by this compound derivatives.
Experimental Workflow
Caption: Workflow for the in vitro dopamine reuptake inhibition assay.
Discussion of Structure-Activity Relationships (SAR)
The data presented in the table reveals several key structure-activity relationships for the inhibition of the dopamine transporter by phenethylamine derivatives:
-
Effect of N-Alkylation: Comparing compound 1 (primary amine) with compound 2 (secondary amine, N-methyl), a slight increase in potency is observed. This suggests that small alkyl substitutions on the nitrogen are tolerated and may enhance binding to the dopamine transporter.
-
Effect of α-Alkylation: The introduction of a methyl group at the α-position of the ethylamine side chain (amphetamine scaffold, e.g., compound 5 ) generally leads to higher potency compared to the phenethylamine scaffold (e.g., compound 1 ). Further elongation of this alkyl chain to an ethyl group (compound 9 ) results in a significant increase in potency, as evidenced by the lower IC50 value.
-
Aromatic Ring Substitution: Substitution on the phenyl ring has a variable effect on potency. For instance, a 4-chloro substitution (compound 3 ) decreases potency compared to the unsubstituted analog (compound 1 ), while a 4-fluoro substitution (compound 4 ) appears to abolish inhibitory activity at the tested concentration.
-
Carbonyl Group Introduction: The 2-(alkyl amino)-1-arylalkan-1-one derivatives, which possess a carbonyl group, generally exhibit varied but often potent inhibition of dopamine reuptake. Within this series, the nature of the alkyl substituents on the amine and the length of the alkyl chain at the 2-position influence potency. For example, increasing the length of the alkyl chain from methyl (compound 24 ) to butyl (compound 26 ) in the piperidino series leads to a progressive increase in potency.
-
Replacement of Phenyl with Thienyl: The substitution of the phenyl ring with a thiophen-2-yl ring (compounds 10 and 27 ) results in compounds with notable inhibitory activity, suggesting that a bioisosteric replacement is well-tolerated.
References
A Comparative Analysis of N-(1-phenylethyl)propan-2-amine and Amphetamine: Structure, Function, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of N-(1-phenylethyl)propan-2-amine and the well-characterized psychostimulant, amphetamine. The following sections detail the structural differences and their implications for pharmacological activity, supported by in vitro and in vivo experimental data. Detailed experimental protocols for the key assays are also provided to facilitate replication and further investigation.
Structural Comparison
This compound and amphetamine are both derivatives of the phenethylamine core structure. However, a key structural distinction lies in the substitution at the amine group. Amphetamine is a primary amine, whereas this compound is a secondary amine, featuring a 1-phenylethyl group attached to the nitrogen atom.
| Compound | IUPAC Name | Chemical Formula | Molar Mass | Structure |
| This compound | This compound | C₁₁H₁₇N | 163.26 g/mol | ![]() |
| Amphetamine | 1-phenylpropan-2-amine | C₉H₁₃N | 135.21 g/mol |
Note: The image placeholders above are for illustrative purposes. Actual chemical structures should be generated using appropriate chemical drawing software.
This N-substitution in this compound increases its molecular weight and steric bulk compared to amphetamine. As will be discussed, these structural modifications have significant consequences for the compound's interaction with monoamine transporters and its overall pharmacological profile. The presence of a chiral center in both molecules means they exist as enantiomers, which can exhibit different pharmacological activities[1].
Functional Comparison: In Vitro Pharmacology
The primary mechanism of action for amphetamine and related compounds involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[2][3][4]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Amphetamine acts as a substrate for these transporters, leading to competitive inhibition of reuptake and promoting the reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synapse[5].
While direct comparative data for this compound is limited in publicly available literature, structure-activity relationship (SAR) studies of N-substituted amphetamine analogs provide valuable insights. Generally, increasing the size of the N-alkyl substituent beyond a methyl group tends to decrease the potency for inhibiting monoamine uptake at DAT, NET, and SERT[3]. For instance, N-isopropylamphetamine, a close structural analog of this compound, has been reported to have reduced stimulant activity compared to amphetamine[6][7].
Table 1: Comparative in vitro activity at monoamine transporters (Hypothetical Data)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| d-Amphetamine | 24.8 | 7.1 | 1769 |
| This compound | >1000 | >1000 | >5000 |
The hypothetical data in Table 1 illustrates the expected trend based on SAR studies, where the bulkier N-substituent on this compound would likely lead to a significant decrease in affinity for all three monoamine transporters compared to d-amphetamine.
Functional Comparison: In Vivo Pharmacology
The in vitro effects on monoamine transporters translate to distinct in vivo pharmacological profiles, particularly concerning locomotor activity and discriminative stimulus effects.
Locomotor Activity
Amphetamine is a well-known psychostimulant that robustly increases locomotor activity in rodents[8][9]. This effect is primarily attributed to its ability to increase synaptic levels of dopamine and norepinephrine in brain regions associated with motor control.
Based on the SAR of N-substituted amphetamines, it is anticipated that this compound would exhibit significantly attenuated locomotor stimulant effects compared to amphetamine. The reduced potency at DAT and NET would lead to a diminished capacity to elevate synaptic catecholamine levels, resulting in a weaker stimulant response.
Table 2: Comparative effects on locomotor activity in mice (Hypothetical Data)
| Compound | Dose (mg/kg, i.p.) | Locomotor Activity (distance traveled in cm) |
| Vehicle | - | 1500 ± 200 |
| d-Amphetamine | 1.0 | 8500 ± 750 |
| This compound | 10.0 | 2500 ± 300 |
Drug Discrimination
Drug discrimination studies in animals are a valuable tool for assessing the subjective effects of psychoactive compounds. In this paradigm, animals are trained to recognize the internal cues produced by a specific drug and differentiate them from a vehicle injection.
Amphetamine serves as a classic training drug in these studies, and other stimulants that produce similar subjective effects will substitute for amphetamine. Given the expected lower potency of this compound at monoamine transporters, it is likely that it would only partially substitute for amphetamine, or not at all, at comparable doses. Higher doses might be required to produce amphetamine-like discriminative stimulus effects.
Signaling Pathways and Experimental Workflows
Amphetamine's Mechanism of Action on Dopamine Terminals
The following diagram illustrates the key steps in amphetamine-induced dopamine release.
Caption: Amphetamine's mechanism of action at the dopamine transporter.
Experimental Workflow for In Vitro Transporter Assays
This diagram outlines a typical workflow for conducting in vitro monoamine transporter binding or uptake assays.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 4. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [en.bio-protocol.org]
- 5. Open field test for mice [protocols.io]
- 6. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
Comparative Performance of Catalysts in the Synthesis of N-(1-phenylethyl)propan-2-amine
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral amines is a critical aspect of pharmaceutical development. This guide provides a comparative analysis of different catalytic systems for the synthesis of N-(1-phenylethyl)propan-2-amine, a key intermediate in various synthetic pathways. We will explore the performance of traditional heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney Nickel, alongside a biocatalytic approach using a transaminase enzyme.
The synthesis of this compound is typically achieved through the reductive amination of 1-phenylethanamine with acetone. This reaction involves the formation of an intermediate imine, which is subsequently reduced to the final secondary amine. The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and overall sustainability.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of three distinct catalytic systems in the synthesis of this compound, based on available experimental data.
| Catalyst System | Typical Yield | Reaction Time | Temperature (°C) | Pressure | Enantiomeric Excess (e.e.) | Key Advantages |
| Palladium on Carbon (Pd/C) | Good to Excellent | 4 - 24 hours | 25 - 80 | 1 - 50 atm H₂ | Not inherently selective | High efficiency, good functional group tolerance, catalyst is recyclable.[1] |
| Raney Nickel | Good (up to 70%)[2] | 24 - 48 hours | 25 - 100 | 50 psig H₂[2] | Not inherently selective | Cost-effective, highly active for hydrogenations.[3] |
| Transaminase (e.g., from Arthrobacter sp.) | High | 24 hours | ~30 | Atmospheric | Excellent (>99%) | High enantioselectivity, mild reaction conditions, environmentally benign.[4] |
Delving into the Methodologies: Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and optimizing the synthesis of this compound. Below are representative protocols for each catalytic system.
Reductive Amination using Palladium on Carbon (Pd/C)
This method is a widely used approach for N-alkylation of amines due to the high efficiency and recyclability of the Pd/C catalyst.[1]
Experimental Protocol:
In a suitable reaction vessel, 1-phenylethanamine (1 equivalent) and acetone (1.5 equivalents) are dissolved in a protic solvent such as ethanol or methanol. 10% Palladium on carbon (5-10 mol%) is added to the mixture. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (typically 1-50 atm). The reaction mixture is stirred at a controlled temperature (ranging from room temperature to 80°C) for a period of 4 to 24 hours, with reaction progress monitored by techniques like TLC or GC. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can then be purified by distillation or chromatography to yield this compound.
Reductive Amination using Raney Nickel
Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including imines.[3]
Experimental Protocol:
To a solution of 1-phenylethanamine (1 equivalent) in ethanol, acetone (1.5 equivalents) is added. A slurry of activated Raney Nickel (in a suitable solvent like ethanol) is carefully added to the reaction mixture. The reaction is then subjected to a hydrogen atmosphere (e.g., 50 psig in a Parr shaker apparatus) and agitated at room temperature for 24 to 48 hours.[2] After the reaction is complete, the Raney Nickel catalyst is carefully filtered off. The filtrate is then concentrated under vacuum, and the resulting residue can be purified by distillation to obtain the desired this compound. A patent describing a similar synthesis reports yields of up to 70% for the reductive amination step.[2]
Biocatalytic Synthesis using Transaminase
Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, offering a highly selective and environmentally friendly route to chiral amines.[4][5] In this case, a transaminase can be used for the asymmetric synthesis of this compound.
Experimental Protocol:
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), 1-phenylethanamine (as the amine donor) and a prochiral ketone precursor are mixed. A whole-cell biocatalyst containing an overexpressed transaminase (e.g., from Arthrobacter sp.) is added to the reaction mixture, along with pyridoxal 5'-phosphate (PLP) as a cofactor.[4] Isopropylamine can also be used as a cost-effective amine donor.[5] The reaction is typically carried out at a mild temperature (e.g., 30°C) with gentle agitation for 24 hours.[4] The progress of the reaction can be monitored by HPLC. After the reaction, the enzyme can be removed by centrifugation, and the product can be extracted from the aqueous phase using an organic solvent. Further purification can be achieved by chromatography. This method often results in high conversion and excellent enantiomeric excess (>99%).[4]
Visualizing the Process: Diagrams
To better illustrate the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of N-(1-phenylethyl)propan-2-amine by HPLC and GC
For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of N-(1-phenylethyl)propan-2-amine, a chiral secondary amine.[1] The methodologies, data presentation, and a comparative analysis of these two powerful analytical techniques are outlined below to assist in selecting the most appropriate method for your specific needs.
Introduction
This compound possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers.[1] Consequently, a comprehensive purity assessment must not only quantify impurities but also determine the enantiomeric excess (e.e.). Both HPLC and GC are staple techniques in analytical chemistry, each with distinct advantages and limitations for the analysis of chiral amines.[2][3][4][5][6] HPLC is highly versatile for a wide range of compounds, including those that are non-volatile or thermally labile, while GC is a powerful technique for volatile and thermally stable compounds.[3][5]
This guide will delve into specific experimental protocols for both techniques, present hypothetical yet representative data for comparison, and provide a visual workflow to aid in understanding the analytical process. The validation of these analytical methods should be performed in accordance with ICH and FDA guidelines to ensure data reliability and regulatory compliance.[7][8][9][10][11]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC, particularly with a chiral stationary phase (CSP), is a direct and robust method for the enantiomeric separation of chiral amines.[12][13][14] This approach avoids the need for derivatization, which can sometimes introduce impurities or lead to racemization.[12][15]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based chiral column).[16]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small percentage of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[16]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[16]
-
Column Temperature: 25°C[16]
-
Detection Wavelength: 230 nm[16]
-
Injection Volume: 10 µL
Gas Chromatography (GC) Protocol
GC analysis of chiral amines often requires derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[17][18][19] This indirect approach is a well-established alternative to using a chiral GC column.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.
Materials:
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[19]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[19]
-
Derivatizing Agent: (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[18]
-
Sample Preparation and Derivatization:
-
Dissolve approximately 5 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight molar excess of MTPA-Cl and a small amount of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Wash the organic layer with a dilute acid and then with water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C[19]
-
Injection Mode: Splitless[19]
-
Oven Temperature Program: Start at 70°C for 2 minutes, then ramp to 250°C at 12°C/min, and hold for 1 minute.[19]
-
Detector Temperature (FID): 280°C
Data Presentation
The following tables summarize hypothetical data for the purity assessment of a sample of this compound containing the (S)-enantiomer as an impurity, along with a known process-related impurity.
Table 1: HPLC Purity Assessment Data
| Compound | Retention Time (min) | Area (%) | Resolution (Rs) |
| (S)-N-(1-phenylethyl)propan-2-amine | 10.5 | 1.5 | 2.5 (between enantiomers) |
| (R)-N-(1-phenylethyl)propan-2-amine | 12.2 | 98.0 | - |
| Impurity A | 8.3 | 0.5 | 4.1 (from (S)-enantiomer) |
Table 2: GC Purity Assessment Data (after derivatization)
| Compound | Retention Time (min) | Area (%) | Resolution (Rs) |
| Diastereomer of (S)-enantiomer | 15.8 | 1.6 | 2.2 (between diastereomers) |
| Diastereomer of (R)-enantiomer | 16.5 | 97.9 | - |
| Impurity B | 14.2 | 0.5 | 3.8 (from (S)-diastereomer) |
Method Comparison
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Sample Volatility | Suitable for both volatile and non-volatile compounds.[6] | Requires volatile or semi-volatile and thermally stable compounds.[3][5] |
| Derivatization | Often not required for chiral separation (direct method with CSP).[14] | Often required for chiral separation on achiral columns (indirect method).[18][19] |
| Speed | Analysis times are typically in the range of 10-60 minutes.[2] | Generally faster, with run times often under 20 minutes.[2] |
| Cost | Can be more expensive due to high-purity solvent consumption and column costs.[4] | Generally more cost-effective, using inert gases as the mobile phase.[3] |
| Sensitivity | Highly sensitive, depending on the detector used (e.g., UV, MS).[5] | Very high sensitivity, especially with detectors like FID and MS.[5] |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using Graphviz (DOT language) outline the experimental workflows for both HPLC and GC.
Caption: HPLC analytical workflow for purity assessment.
Caption: GC analytical workflow including derivatization.
Logical Comparison of HPLC and GC for this Application
The choice between HPLC and GC for the purity assessment of this compound depends on several factors, as illustrated in the following logical diagram.
Caption: Comparison of HPLC and GC for this analysis.
Conclusion
Both HPLC and GC are highly effective techniques for assessing the purity of this compound.
-
HPLC with a chiral stationary phase is recommended as a primary method due to its directness, robustness, and applicability to a wider range of potential impurities without the need for derivatization. This method is particularly advantageous during early-stage development when the impurity profile may not be fully characterized.
-
GC with derivatization is a viable and often faster alternative, especially for routine quality control where the analyte and its potential impurities are well-defined and known to be volatile and thermally stable. The lower operational cost per sample can also be a significant advantage in high-throughput environments.
The selection of the most suitable technique should be based on a thorough evaluation of the specific analytical requirements, including the nature of potential impurities, desired sample throughput, and available instrumentation. In a comprehensive drug development program, these techniques can be considered complementary, with HPLC often used for method development and validation, and GC potentially employed for routine testing.
References
- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. ikev.org [ikev.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. indirect-chiral-separation-of-crystal-methamphetamine-seized-in-saudi-arabia-using-gc-ms - Ask this paper | Bohrium [bohrium.com]
- 18. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
Comparative Analysis of N-(1-phenylethyl)propan-2-amine and its Alternatives in Computational Modeling and Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computational modeling and receptor interaction profiles of N-(1-phenylethyl)propan-2-amine and its structurally related alternatives. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of their potential mechanisms of action, binding affinities, and the experimental methodologies used to characterize them.
Introduction to this compound
Comparative Analysis of Receptor Binding Affinities
To provide a quantitative context for the potential interactions of this compound, this section presents binding affinity data for structurally related and functionally relevant compounds at key molecular targets. The data is summarized in the tables below.
Table 1: Binding Affinities of Comparator Compounds at Adrenergic Receptors
| Compound | Receptor Subtype | K_i_ (nM) | Assay Type |
| Ephedrine | α1A | 4,200 | Radioligand Binding |
| Ephedrine | α1B | 10,000 | Radioligand Binding |
| Ephedrine | α1D | 5,800 | Radioligand Binding |
| Ephedrine | α2A | 1,300 | Radioligand Binding |
| Ephedrine | α2B | 1,800 | Radioligand Binding |
| Ephedrine | α2C | 960 | Radioligand Binding |
Table 2: Functional Potencies of Comparator Compounds at TAAR1
| Compound | Receptor Species | EC_50_ (µM) | Assay Type |
| Amphetamine | Human | 1.8 | cAMP Accumulation |
| Methamphetamine | Human | 0.9 | cAMP Accumulation |
Computational Modeling of Interactions
While specific computational docking or molecular dynamics studies for this compound are not extensively documented, the broader class of phenethylamines has been the subject of numerous in silico investigations. These studies provide valuable insights into the potential binding modes and structure-activity relationships (SAR) that are likely applicable to this compound.
General Binding Hypotheses for Phenethylamines
Computational models of phenethylamine derivatives interacting with monoamine transporters (such as the dopamine transporter, DAT) and G-protein coupled receptors (like the 5-HT2A and TAAR1 receptors) have highlighted key interactions:
-
Ionic Interactions: The protonated amine group, a common feature of these compounds, typically forms a crucial ionic bond with a conserved acidic residue (e.g., Aspartic acid) in the binding pocket of these target proteins.
-
Aromatic Interactions: The phenyl ring often engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the receptor's transmembrane domains.
-
Hydrogen Bonding: Other functional groups, if present, can form additional hydrogen bonds with polar residues, further stabilizing the ligand-receptor complex.
Logical Workflow for a Hypothetical Docking Study
A typical computational workflow to investigate the binding of this compound to a target receptor, such as the dopamine transporter, would involve the following steps:
Caption: A flowchart illustrating the typical steps involved in a molecular docking study.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and its alternatives.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is adapted for determining the binding affinity of a test compound at α-adrenergic receptors using [³H]prazosin as the radioligand.
Objective: To determine the inhibition constant (K_i_) of a test compound for the α1-adrenergic receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor.
-
[³H]prazosin (Radioligand).
-
Unlabeled prazosin (for non-specific binding determination).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.
-
Radioligand Addition: Add a fixed concentration of [³H]prazosin to each well. For determining non-specific binding, add a high concentration of unlabeled prazosin to a set of wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition binding curve and then calculate the K_i_ value using the Cheng-Prusoff equation.
Caption: A simplified workflow of a radioligand binding assay.
cAMP Accumulation Assay for TAAR1 Activation
This protocol describes a method to assess the functional activity of a compound at the Trace Amine-Associated Receptor 1 (TAAR1) by measuring cyclic AMP (cAMP) accumulation.[3]
Objective: To determine the EC₅₀ and E_max_ of a test compound for TAAR1-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing TAAR1.[3]
-
Cell culture medium.[3]
-
Assay buffer.[3]
-
Test compound (e.g., this compound).
-
Forskolin (positive control).
-
cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Seeding: Seed TAAR1-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC₅₀ and E_max_ values.
Caption: A flowchart outlining the key steps of a cAMP accumulation assay.
Signaling Pathways
The potential signaling pathways modulated by this compound, based on its structural analogs, are depicted below. Activation of TAAR1 is known to couple to Gαs, leading to the activation of adenylyl cyclase and subsequent production of cAMP.[3] This, in turn, can activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB and ion channels.
Caption: A simplified diagram of the Gαs-cAMP signaling pathway initiated by TAAR1 activation.
Conclusion
This guide provides a comparative framework for understanding the potential molecular interactions of this compound. While direct experimental data for this specific compound remains limited, analysis of its structural analogs provides a strong basis for hypothesizing its interaction with adrenergic receptors and TAAR1. The provided experimental protocols and computational workflow diagrams offer a practical guide for researchers aiming to further characterize this and similar compounds. Future studies should focus on obtaining direct binding affinity and functional data for this compound to validate these hypotheses and to fully elucidate its pharmacological profile.
References
- 1. This compound | 87861-38-9 | Benchchem [benchchem.com]
- 2. Buy (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | 116297-12-2 [smolecule.com]
- 3. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of N-(1-phenylethyl)propan-2-amine as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that directly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. This guide provides a comprehensive cost-effectiveness analysis of N-(1-phenylethyl)propan-2-amine as a chiral auxiliary, comparing its performance and cost against established alternatives. The information presented herein is intended to assist researchers in making informed decisions for the stereoselective synthesis of chiral molecules, a cornerstone of modern drug discovery and development.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high stereoselectivity (enantiomeric or diastereomeric excess) and provide high chemical yields in asymmetric transformations. While specific data for this compound is limited in publicly available literature, we can infer its potential performance based on studies of structurally related N-substituted 1-phenylethylamine derivatives.
The following table summarizes the performance of various chiral auxiliaries in a representative asymmetric alkylation reaction. Data for the N-acyl derivative of a close structural analog, (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide, is included to provide an indication of the potential efficacy of this compound-based auxiliaries.
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| N-Acyl-(S)-N-(1-phenylethyl)propanamide derivative | Alkylation | Propyl iodide | 78:22 d.r. | 53 | [1] |
| Methyl tosylate | 85:15 d.r. | 65 | [1] | ||
| Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) | Alkylation | Benzyl bromide | >99:1 d.r. | 90-95 | [2] |
| Oppolzer's Camphorsultam | Michael Addition | Various | up to >99% d.e. | High | [3] |
| (1S,2S)-(+)-Pseudoephedrine | Alkylation | Alkyl halides | >95:5 d.r. | 80-95 | [4] |
| (-)-8-Phenylmenthol | Diels-Alder | Various | up to 99% d.e. | High | [5] |
Cost-Effectiveness Analysis
The economic viability of a chiral auxiliary is a multifaceted consideration, encompassing not only the initial purchase price but also factors such as the efficiency of the synthetic route it enables, the ease of its recovery and recycling, and its impact on downstream purification processes.
The following table provides a comparative cost analysis of this compound and other commonly used chiral auxiliaries. Prices are based on currently available catalog listings from various suppliers and are subject to change.
| Chiral Auxiliary | Supplier Example(s) | Price (USD) per Gram | Molecular Weight ( g/mol ) | Cost (USD) per Mole |
| This compound | Not widely available as a standard catalog item; custom synthesis may be required. | - | 163.26 | - |
| (S)-(-)-1-Phenylethylamine (Parent Amine) | Sigma-Aldrich, TCI, Thermo Fisher | ~$2-5 | 121.18 | ~$242-605 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Sigma-Aldrich | ~$40-60 | 177.20 | ~$7,088-10,632 |
| (R)-(-)-4-Phenyl-2-oxazolidinone | Chem-Impex, Sigma-Aldrich | ~$3-8 | 163.17 | ~$490-1,305 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | Sigma-Aldrich, Chem-Impex | ~$30-40 | 215.31 | ~$6,459-8,612 |
| (1S,2S)-(+)-Pseudoephedrine | Sigma-Aldrich | ~$10-20 | 165.23 | ~$1,652-3,304 |
| (-)-8-Phenylmenthol | Chem-Impex | ~$710 | 232.37 | ~$164,987 |
Experimental Protocols
Below is a representative experimental protocol for an asymmetric alkylation using a chiral amide derived from a 1-phenylethylamine auxiliary. This protocol is adapted from general procedures for enolate alkylation and the specific example found in the literature for a related compound.[1]
1. Formation of the Chiral Amide:
-
To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The resulting acid chloride is dissolved in DCM (0.5 M) and cooled to 0 °C.
-
A solution of this compound (1.1 eq) and triethylamine (1.5 eq) in DCM is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃, and brine, dried over MgSO₄, and concentrated to afford the crude chiral amide, which can be purified by column chromatography.
2. Asymmetric Alkylation:
-
To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere is added lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or as a solution in THF).
-
The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The electrophile (e.g., alkyl halide, 1.2 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2-4 hours or until TLC analysis indicates completion.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.
-
The product is purified by column chromatography to isolate the major diastereomer.
3. Removal of the Chiral Auxiliary:
-
The purified alkylated amide (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v).
-
Lithium hydroxide (or another suitable base, excess) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature and acidified with 1 M HCl.
-
The product carboxylic acid is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the chiral carboxylic acid.
-
The chiral auxiliary, this compound, can be recovered from the aqueous layer by basification and extraction.
Visualizations
The following diagrams illustrate key concepts in the application of chiral auxiliaries for asymmetric synthesis.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-MOL [m.x-mol.net]
- 4. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
Safety Operating Guide
Safe Disposal of N-(1-phenylethyl)propan-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(1-phenylethyl)propan-2-amine (also known as N-isopropylbenzylamine), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] Respiratory irritation may also occur upon inhalation.[2][3] Due to these hazards, proper handling and disposal are paramount. The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[4]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed disposal company.[3] Do not mix this chemical with other waste streams.[3] Empty containers should be treated as the product itself and disposed of accordingly.[3]
Step-by-Step Disposal Protocol:
-
Personnel Protection: Before handling the chemical for disposal, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[3] A self-contained breathing apparatus may be necessary in case of fire.[4]
-
Container Management: Keep the chemical in its original, tightly closed container.[3][4] Ensure the container is clearly labeled.
-
Waste Segregation: Designate a specific, well-ventilated area for the storage of waste this compound, away from incompatible substances, heat, sparks, and open flames.[3][4]
-
Engage a Licensed Disposal Company: Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.
Spill Management:
In the event of a spill, evacuate personnel to a safe area.[3] Remove all sources of ignition.[1][3] Use personal protective equipment and ensure adequate ventilation.[3] Prevent further leakage if it is safe to do so. Do not let the product enter drains.[3] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal by a licensed company.
Hazard and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 102-97-6 | [1][2][4] |
| Molecular Formula | C10H15N | [1] |
| Acute Oral Toxicity | Category 4 | [1][2] |
| Skin Corrosion/Irritation | Category 1B | [1][2] |
| Serious Eye Damage/Irritation | Category 1 | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-(1-phenylethyl)propan-2-amine
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-(1-phenylethyl)propan-2-amine, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and establishing a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times when handling the chemical. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, Neoprene, or Butyl rubber gloves are recommended. Ensure gloves are of an appropriate thickness and are inspected for integrity before each use. | Prevents skin contact, which can cause irritation. These materials offer good resistance to amines. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised. | Protects the skin on the body and arms from accidental contact. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor/Amine Cartridges | To be used in poorly ventilated areas or when the permissible exposure limit is likely to be exceeded. A full-face respirator also provides eye and face protection. | This compound is a volatile amine, and inhalation of its vapors can cause respiratory irritation. |
Operational Plan: Handling and Storage
Strict adherence to the following operational procedures is mandatory to ensure safety during the handling and storage of this compound.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]
-
Spill Management: In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.
Storage Protocol
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection and Storage | Disposal Method |
| Unused or Waste this compound | Collect in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams. Store in a designated hazardous waste accumulation area. | Dispose of as hazardous chemical waste through an approved and licensed waste disposal contractor.[1] |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., ethanol or acetone) to remove residual amine. Collect the rinsate as hazardous waste. The decontaminated labware can then be washed and reused or disposed of as non-hazardous waste. | The collected rinsate must be disposed of as hazardous chemical waste. |
| Contaminated PPE (e.g., gloves, apron) | Place in a designated, sealed bag or container for hazardous waste. | Dispose of through a licensed hazardous waste disposal service. |
Safety and Disposal Workflow
The following diagram illustrates the logical flow of operations from initial handling to final disposal, emphasizing key safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

